molecular formula C30H16 B089683 Tribenzo[de,kl,rst]pentaphene CAS No. 188-72-7

Tribenzo[de,kl,rst]pentaphene

Cat. No.: B089683
CAS No.: 188-72-7
M. Wt: 376.4 g/mol
InChI Key: BIGSSBUECAXJBO-UHFFFAOYSA-N
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Description

Tribenzo[de,kl,rst]pentaphene, also known as terrylene, is an ortho- and peri-fused polycyclic aromatic hydrocarbon (PAH) with the molecular formula C30H16 and a molecular weight of 376.4 g/mol . This compound is characterized by a complex, planar structure formed by a pentaphene core fused with three additional benzene rings, resulting in a highly rigid and extensive π-conjugated system . Its notable thermal stability is reflected in a high boiling point of 653.8 °C and a density of approximately 1.4 g/cm³ . Within materials science, Tribenzo[de,kl,rst]pentaphene is a subject of significant research interest due to its remarkable electronic and optical properties, which are derived from its delocalized π-electron system . Its structural characteristics facilitate efficient charge transport, making it a promising candidate for advanced applications in organic electronics . Specifically, its fluorescent properties are leveraged in the development of organic light-emitting diodes (OLEDs) . Furthermore, derivatives of this compound show considerable potential for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), contributing to progress in flexible and sustainable energy technologies . The synthesis of this complex PAH typically involves multi-step organic reactions, with classical routes employing condensation and cyclization strategies . A key step in achieving the final planar structure is often a cyclodehydrogenation reaction, such as the Scholl reaction, which forms the critical carbon-carbon bonds between aromatic rings . Researchers are advised that this product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(27),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24(28),25-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H16/c1-5-17-6-2-10-20-24-15-16-26-22-12-4-8-18-7-3-11-21(28(18)22)25-14-13-23(29(24)30(25)26)19(9-1)27(17)20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSSBUECAXJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=CC=CC8=C7C6=CC=C8)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172136
Record name Tribenzo(de,kl,rst)pentaphene
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Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

188-72-7
Record name Tribenzo[de,kl,rst]pentaphene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribenzo(de,kl,rst)pentaphene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribenzo(de,kl,rst)pentaphene
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Foundational & Exploratory

An In-Depth Technical Guide to Tribenzo[de,kl,rst]pentaphene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Tribenzo[de,kl,rst]pentaphene, a significant polycyclic aromatic hydrocarbon (PAH). With its unique photophysical and electronic properties, this molecule is a subject of growing interest for researchers, scientists, and professionals in drug development and materials science. This document delves into its core characteristics, synthesis, and potential applications, offering a foundational resource for its study and utilization.

Core Molecular Profile

Tribenzo[de,kl,rst]pentaphene, also known by its common synonym Terrylene, is a polycyclic aromatic hydrocarbon composed of five fused benzene rings.[1] Its planar structure and extensive π-electron delocalization contribute to its remarkable stability and distinct electronic characteristics.[1]

Molecular Formula and Weight

The fundamental chemical identity of Tribenzo[de,kl,rst]pentaphene is defined by its molecular formula and weight.

PropertyValueSource
Molecular Formula C₃₀H₁₆CymitQuimica[1]
Molecular Weight 376.45 g/mol Biosynth[2]
CAS Number 188-72-7CymitQuimica[1]

Synthesis of Tribenzo[de,kl,rst]pentaphene (Terrylene)

A robust and efficient method for the synthesis of Terrylene involves a two-step process starting from readily available precursors. This pathway provides a significant improvement in yield compared to earlier reported methods. The synthesis proceeds via a palladium-catalyzed Suzuki cross-coupling reaction to form an intermediate, 3-(1-Naphthyl)perylene, which then undergoes an oxidative cyclodehydrogenation to yield the final product.

Experimental Protocol: A Facile Two-Step Synthesis

This protocol is adapted from the work of Avlasevich, Kohl, and Müllen, which outlines a high-yield pathway to Terrylene.

Step 1: Synthesis of 3-(1-Naphthyl)perylene

  • Reactants:

    • 3-Bromoperylene

    • 1-Naphthaleneboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Procedure: a. In a round-bottom flask, dissolve 3-bromoperylene and 1-naphthaleneboronic acid in the solvent mixture. b. Add the palladium catalyst and the base to the solution. c. Heat the reaction mixture to reflux under an inert atmosphere (e.g., Argon) for 24 hours. d. After cooling to room temperature, extract the organic phase with a suitable solvent (e.g., dichloromethane). e. Purify the crude product by column chromatography on silica gel to obtain pure 3-(1-Naphthyl)perylene.

Step 2: Oxidative Cyclodehydrogenation to Terrylene

  • Reactants:

    • 3-(1-Naphthyl)perylene

    • Oxidizing agent (e.g., FeCl₃)

    • Solvent (e.g., Dichloromethane)

  • Procedure: a. Dissolve the 3-(1-Naphthyl)perylene intermediate in the solvent. b. Add the oxidizing agent portion-wise while stirring at room temperature. c. Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC). d. Quench the reaction with methanol and filter the precipitate. e. Wash the solid with methanol and then dry under vacuum to yield pure Tribenzo[de,kl,rst]pentaphene (Terrylene).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclodehydrogenation cluster_product Final Product Bromoperylene 3-Bromoperylene Suzuki Pd-catalyzed Cross-Coupling Bromoperylene->Suzuki Naphthylboronic 1-Naphthaleneboronic Acid Naphthylboronic->Suzuki Naphthylperylene 3-(1-Naphthyl)perylene Suzuki->Naphthylperylene Oxidation Oxidative Cyclodehydrogenation Naphthylperylene->Oxidation Terrylene Tribenzo[de,kl,rst]pentaphene (Terrylene) Oxidation->Terrylene

Caption: Synthetic pathway of Tribenzo[de,kl,rst]pentaphene.

Photophysical and Electrochemical Properties

Tribenzo[de,kl,rst]pentaphene exhibits strong fluorescence, making it a valuable material for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]

Photophysical Characteristics

The photophysical properties of a substituted derivative, 5-isopropoxybenzo[rst]pentaphene, have been studied, showing a significantly enhanced photoluminescence quantum yield (PLQY) of 73% compared to the pristine parent compound, which has a PLQY of 13%.[3][4] This suggests that the core structure of Tribenzo[de,kl,rst]pentaphene is a highly efficient emitter.

PropertyValue (for pristine compound)Source
Photoluminescence Quantum Yield (PLQY) 13%Beilstein J. Org. Chem.[3][4]

Further research is required to determine the precise absorption and emission maxima, as well as the molar extinction coefficient for the unsubstituted Tribenzo[de,kl,rst]pentaphene.

Electrochemical Profile

The electrochemical properties of Tribenzo[de,kl,rst]pentaphene are crucial for its application in electronic devices. These properties are typically investigated using techniques such as cyclic voltammetry to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Potential Applications

The unique combination of high fluorescence quantum yield, photostability, and a large, planar π-conjugated system makes Tribenzo[de,kl,rst]pentaphene a promising candidate for a variety of applications:

  • Organic Electronics: Its strong emission properties are highly desirable for use as an emitter layer in OLEDs.[1] Its semiconducting nature also suggests potential for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.[1]

  • Single-Molecule Spectroscopy: The high photostability and fluorescence quantum yield of Terrylene make it an excellent probe for single-molecule imaging and spectroscopy studies.

  • Materials Science: As a large polycyclic aromatic hydrocarbon, it can serve as a building block for the synthesis of novel carbon-rich materials and nanostructures with tailored electronic and optical properties.

Safety and Handling

Like many polycyclic aromatic hydrocarbons, Tribenzo[de,kl,rst]pentaphene may pose environmental and health risks.[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Tribenzo[de,kl,rst]pentaphene is a fascinating polycyclic aromatic hydrocarbon with a rich potential for scientific and technological advancement. Its robust synthesis and exceptional photophysical properties pave the way for its use in next-generation organic electronics and advanced materials. Further research into its electrochemical characteristics and the exploration of functionalized derivatives will undoubtedly unlock even more of its potential.

References

  • Avlasevich, Y., Kohl, C., & Müllen, K. (2006). Facile synthesis of terrylene and its isomer benzoindenoperylene. Journal of Materials Chemistry, 16(11), 1053-1057. [Link]

  • Lu, D., Liu, H., & Müllen, K. (2016). Synthesis and characterizations of highly luminescent 5-isopropoxybenzo[rst]pentaphene. Beilstein Journal of Organic Chemistry, 12, 2772-2778. [Link]

Sources

A Technical Guide to the Historical Synthesis of Tribenzo[de,kl,rst]pentaphene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical and modern synthetic methods for obtaining Tribenzo[de,kl,rst]pentaphene, a significant polycyclic aromatic hydrocarbon (PAH). This document delves into the foundational early 20th-century approaches, explores the evolution of synthetic strategies, and details contemporary, more efficient methodologies.

Introduction to Tribenzo[de,kl,rst]pentaphene

Tribenzo[de,kl,rst]pentaphene, also known by synonyms such as Terrylene and Chalkacene, is a complex polycyclic aromatic hydrocarbon composed of five fused benzene rings.[1] Its planar structure and extensive π-electron delocalization impart unique electronic and photophysical properties, including strong fluorescence.[1] These characteristics make it a molecule of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[1] Given its potential applications and its nature as a complex PAH, understanding its synthesis is crucial for both academic research and materials science development.

Historical Perspectives on the Synthesis of Fused Aromatic Systems

The early 20th century laid the groundwork for the synthesis of complex PAHs. The pioneering work of chemists like Roland Scholl and Erich Clar was fundamental in developing methods to construct these intricate carbon frameworks.

The Era of Harsh Synthesis: The Scholl Reaction

The Scholl reaction, first reported in 1910, is a classic method for creating carbon-carbon bonds between aromatic rings through an acid-catalyzed oxidative cyclodehydrogenation.[2] In its early applications, the reaction was characterized by harsh conditions, typically employing strong Lewis acids like aluminum chloride (AlCl₃) in a molten salt medium at high temperatures.[2]

The general mechanism of the Scholl reaction is believed to proceed through the formation of an arenium ion or a radical cation, which then attacks an adjacent aromatic ring, leading to cyclization and subsequent aromatization via dehydrogenation.

Conceptual Historical Protocol: Scholl Reaction for Tribenzo[de,kl,rst]pentaphene Precursors

Hypothetical Historical Protocol:

Objective: To conceptually illustrate the historical Scholl reaction conditions for the synthesis of a Tribenzo[de,kl,rst]pentaphene core.

Starting Material: A suitably substituted perylene derivative.

Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Sodium Chloride (NaCl)

Procedure:

  • A finely ground mixture of the perylene precursor, anhydrous AlCl₃, and NaCl is prepared in a reaction vessel. The NaCl is used to create a molten salt bath, which helps to control the reaction temperature and improve mixing.

  • The mixture is heated to a high temperature, typically in the range of 140-220°C, to initiate the cyclodehydrogenation reaction.[3]

  • The reaction is maintained at this temperature for a prolonged period, often several hours, to ensure complete cyclization.

  • After cooling, the reaction mixture is carefully quenched with an acidic aqueous solution to decompose the aluminum chloride complex.

  • The crude product, a solid, is collected by filtration, washed extensively with water, and then with an organic solvent to remove impurities.

  • Purification would have been challenging due to the low solubility of the product and would likely have involved techniques such as sublimation or recrystallization from a high-boiling point solvent.

Causality Behind Experimental Choices:

  • Anhydrous AlCl₃: A strong Lewis acid is essential to protonate the aromatic ring and generate the reactive electrophilic species (arenium ion) necessary for intramolecular cyclization.

  • High Temperature and Molten Salt: The high activation energy of C-H bond activation and C-C bond formation in aromatic systems necessitates high temperatures. The molten salt medium provides a stable and high-temperature environment for the reaction to proceed.

  • Quenching with Acidic Water: This step is crucial to break down the aluminum-containing complexes formed during the reaction and to protonate any anionic species, allowing for the isolation of the neutral organic product.

Modern Synthetic Strategies: Towards Milder and More Efficient Syntheses

Over the decades, the harsh conditions of the classical Scholl reaction have been refined to allow for higher yields, greater selectivity, and broader functional group tolerance. Furthermore, new synthetic methodologies have emerged.

The Modern Scholl Reaction

Contemporary Scholl reactions often employ milder Lewis acids or a combination of a Lewis acid and an oxidant, or even single oxidants in organic solvents. Reagents such as iron(III) chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a strong protic acid like triflic acid (TfOH) are now commonly used.[4] These conditions often allow the reaction to proceed at or near room temperature, a significant improvement over the classical methods.

Workflow for a Modern Scholl Reaction

Precursor Precursor Molecule in Organic Solvent Reagents Add Oxidant (e.g., FeCl3) and/or Lewis/Protic Acid Precursor->Reagents Step 1 Reaction Stir at Controlled Temperature Reagents->Reaction Step 2 Quench Quench Reaction (e.g., with Methanol) Reaction->Quench Step 3 Purification Purification by Chromatography/Recrystallization Quench->Purification Step 4 Product Tribenzo[de,kl,rst]pentaphene Purification->Product Step 5

Caption: A generalized workflow for a modern Scholl reaction.

Domino Dehydrative π-Extension (DPEX): A Powerful Modern Tool

A highly efficient and elegant modern approach to the synthesis of Tribenzo[de,kl,rst]pentaphene (referred to as tribenzo terrylene) is the domino dehydrative π-extension (DPEX) reaction.[5][6] This method utilizes aryl aldehydes as precursors and relies on a cascade of intramolecular cyclizations that are activated in a stepwise manner.[6] The DPEX reaction is known for its regioselectivity, which is dictated by the position of the aldehyde groups.[6]

Detailed Protocol: Domino DPEX Synthesis of Tribenzo[de,kl,rst]pentaphene

Objective: To synthesize Tribenzo[de,kl,rst]pentaphene via a domino DPEX reaction.

Starting Material: A precursor containing multiple aldehyde groups strategically positioned for sequential cyclization. A likely precursor would be a derivative of 3,3''-(phenanthrene-1,8-diyl)bis(([1,1'-biphenyl]-2,2'-dicarbaldehyde)).[7]

Reagents:

  • Trifluoromethanesulfonic acid (TfOH) or another strong protic acid.

  • An inert, high-boiling point solvent (e.g., 1,2-dichlorobenzene).

Procedure:

  • The aldehyde precursor is dissolved in the inert solvent in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Trifluoromethanesulfonic acid is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to a high temperature (e.g., 180°C) and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a base (e.g., saturated sodium bicarbonate solution).

  • The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield pure Tribenzo[de,kl,rst]pentaphene.

Causality Behind Experimental Choices:

  • Trifluoromethanesulfonic acid (TfOH): A strong Brønsted acid is required to protonate the aldehyde groups, activating them for the intramolecular electrophilic aromatic substitution that drives the cyclization.

  • High-Boiling Point Inert Solvent: The high temperature is necessary to overcome the activation energy for the multiple C-C bond formations. An inert solvent is crucial to prevent side reactions.

  • Domino Strategy: The precursor is designed in such a way that the first cyclization event creates a new reactive site that allows for the subsequent cyclization to occur in a cascade, leading to the rapid and efficient formation of the complex polycyclic system.[6]

Logical Pathway of Domino DPEX

Start Aldehyde Precursor Step1 First Intramolecular Cyclization (Acid-Catalyzed) Start->Step1 Intermediate Partially Cyclized Intermediate with Newly Activated Site Step1->Intermediate Step2 Second Intramolecular Cyclization Intermediate->Step2 FinalProduct Tribenzo[de,kl,rst]pentaphene Step2->FinalProduct

Caption: The sequential activation and cyclization in a domino DPEX reaction.

The Diels-Alder Approach: A Conceptual Pathway

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings and has been widely used in the synthesis of PAHs.[8][9] While a specific, optimized Diels-Alder synthesis of Tribenzo[de,kl,rst]pentaphene is not prominently featured in the literature, a conceptual approach can be envisioned. This would involve the reaction of a diene-containing phenanthrene derivative with a suitable dienophile, followed by an aromatization step.

Conceptual Diels-Alder Synthesis Scheme

Diene Phenanthrene-based Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (e.g., Acenaphthylene) Dienophile->Cycloaddition Adduct Cycloadduct Cycloaddition->Adduct Aromatization Dehydrogenation/ Aromatization Adduct->Aromatization Product Tribenzo[de,kl,rst]pentaphene Core Aromatization->Product

Caption: A conceptual workflow for a Diels-Alder approach to the core structure.

Characterization Data

The unambiguous identification of Tribenzo[de,kl,rst]pentaphene relies on a combination of spectroscopic techniques.

Technique Observed Characteristics
¹H NMR Complex aromatic region with multiple signals, characteristic of a large, asymmetric PAH.
¹³C NMR A large number of distinct signals in the aromatic region, corresponding to the 30 carbon atoms in the molecule.
UV-Vis Spectroscopy Multiple absorption bands in the UV and visible regions, indicative of the extended π-conjugated system. The absorption maxima are sensitive to the solvent.[10]
Fluorescence Spectroscopy Strong fluorescence emission, a characteristic feature of this molecule.[1][10]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₃₀H₁₆ (m/z = 376.45).[1]

Conclusion

The synthesis of Tribenzo[de,kl,rst]pentaphene has evolved significantly from the harsh, high-temperature methods of the early 20th century to the more sophisticated and efficient strategies employed today. The foundational work of Scholl and Clar provided the initial tools for constructing such complex aromatic systems. Modern advancements, particularly the development of milder Scholl reaction conditions and innovative approaches like the domino DPEX reaction, have made these fascinating molecules more accessible for research and potential applications in materials science. The continued development of synthetic methodologies will undoubtedly pave the way for the creation of even more complex and functional polycyclic aromatic hydrocarbons.

References

  • Mughal, E. U., & Feng, X. (2021). Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. RSC advances, 11(50), 32158-32202.
  • Pérez, D., & Peña, D. (2012). The Diels–Alder Reaction for the Synthesis of Polycyclic Aromatic Compounds. In The Diels-Alder Reaction (pp. 359-386). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Zou, Y., Han, Y., Wu, S., Hou, X., Chow, C. H. E., & Wu, J. (2021). Scholl Reaction of Perylene‐Based Polyphenylene Precursors under Different Conditions: Formation of Hexagon or Octagon?.
  • Wang, X. Y., Yao, X., & Müllen, K. (2019). Polycyclic aromatic hydrocarbons in the graphene era. Science China Chemistry, 62(9), 1099-1144.
  • Feofanov, M., Akhmetov, V., & Amsharov, K. (2021). Domino Dehydrative π‐Extension: A Facile Path to Extended Perylenes and Terrylenes. Chemistry–A European Journal, 27(69), 17322-17325.
  • Alves, J. S., de Castro, J. C. M., Freire, M. O., Leitão, E. V., Barbosa-Filho, J. M., & da Silva, M. S. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 38(3), 201-206.
  • Feofanov, M., Akhmetov, V., & Amsharov, K. (2021). Domino Dehydrative π‐Extension: A Facile Path to Extended Perylenes and Terrylenes. Chemistry–A European Journal, 27(69).
  • Marae, I. S., Tan, J., Yoshioka, R., & Narita, A. (2025). Synthesis and characterizations of highly luminescent 5-isopropoxybenzo [rst] pentaphene. Beilstein Journal of Organic Chemistry, 21, 270-276.
  • Stoyanov, S. I., & Petkov, I. K. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones. Molbank, 2022(3), M1442.
  • De, C. K., & Wulff, W. D. (2012). Synthesis of phenanthrene derivatives through the net [5+ 5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Beilstein journal of organic chemistry, 8, 1456.
  • Al-Nuri, M. A., & Al-Dallal, S. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 1-19.
  • Martin, R. H. (1941). A New Synthesis of Phenanthrene. Journal of the Chemical Society (Resumed), 679-680.
  • Feofanov, M., Akhmetov, V., & Amsharov, K. Y. (2021). Domino Dehydrative π-Extension: A Facile Path to Extended Perylenes and Terrylenes. Chemistry, 27(69), 17322.
  • Zou, Y., Han, Y., Wu, S., Hou, X., Chow, C. H. E., & Wu, J. (2021). Scholl Reaction of Perylene‐Based Polyphenylene Precursors under Different Conditions: Formation of Hexagon or Octagon?. Angewandte Chemie, 133(32), 17634-17638.
  • Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo [a] pyrenes.
  • Al-Omary, F. A., El-Emam, A. A., & Köksal, F. (2014). 1H and 13C NMR Spectra of Natural Products Laurene-Type Sesquiterpenes: Theoretical and Experimental Studies. Asian Journal of Chemistry, 26(18), 6069.
  • Castruita, G., Garcia, V., Arias, E., & Cooper, T. (2012). Synthesis, optical and structural properties of sanidic liquid crystal (cholesteryl) benzoate-ethynylene oligomers and polymer. Journal of Polymer Science Part A: Polymer Chemistry, 50(4), 781-791.
  • Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. RSC advances, 4(108), 63337-63340.
  • BCC Live - GPAT/NIPER. (2020, November 28). Polynuclear hydrocarbons 17 ||MOP 7 || diel alder reaction for synthesis of anthracene [Video]. YouTube.
  • Sharma, K., & Singh, G. (2020). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. Current Organic Synthesis, 17(5), 335-353.
  • Al-Nuri, M. A., & Al-Dallal, S. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 1-19.
  • P. de Oliveira, A. L., & L. de Oliveira, A. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org.
  • Li, Y., Wang, Y., Zhang, Y., & Wang, Q. (2021). Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group. Organic letters, 23(15), 5852-5856.
  • Gryko, D. T., & Piechowska, J. (2012). Synthesis of phenanthrene derivative.
  • Kiselev, V. D., Kashaeva, E. A., & Konovalov, A. I. (2004). Diels—Alder reaction between naphthalene and N-phenylmaleimide under mild conditions. Russian Chemical Bulletin, 53(1), 148-152.
  • Pozo, I., Pérez, D., & Peña, D. (2025). Fusionando bencenos a demanda: integrando química orgánica y síntesis sobre superficie. Anales de Química, 121(4).
  • Feofanov, M., Akhmetov, V., & Amsharov, K. (2025). Domino Dehydrative π‐Extension: A Facile Path to Extended Perylenes and Terrylenes.
  • Zou, Y., Han, Y., Wu, S., Hou, X., Chow, C. H. E., & Wu, J. (2021). Scholl Reaction of Perylene-Based Polyphenylene Precursors under Different Conditions: Formation of Hexagon or Octagon?.

Sources

The Chemistry and Application of the Tribenzo[de,kl,rst]pentaphene Core: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Tribenzo[de,kl,rst]pentaphene Scaffold

The Tribenzo[de,kl,rst]pentaphene is a fascinating and complex polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in the fields of materials science, organic electronics, and increasingly, biomedical research. Comprised of five fused benzene rings, this planar molecule possesses a significant delocalization of π-electrons, which imparts it with unique electronic and photophysical properties, most notably strong fluorescence.[1] Its rigid, extended aromatic system serves as a foundational building block for a range of functional dyes and materials.

However, the parent Tribenzo[de,kl,rst]pentaphene molecule suffers from poor solubility in common organic solvents, a characteristic that has historically limited its processability and broader application. This challenge spurred the development of soluble and functional derivatives, leading to a rich and diverse family of related compounds with tailored properties. This technical guide will provide an in-depth exploration of the Tribenzo[de,kl,rst]pentaphene core, its nomenclature and synonyms, key physicochemical properties, synthesis strategies, and burgeoning applications in areas of high relevance to researchers, scientists, and drug development professionals.

Nomenclature and Synonyms: A Brief Clarification

The complex structure of Tribenzo[de,kl,rst]pentaphene has led to a variety of names and synonyms in the scientific literature, which can be a source of confusion. A clear understanding of the nomenclature is essential for navigating the research landscape.

The systematic IUPAC name, Tribenzo[de,kl,rst]pentaphene , precisely describes the fusion of the benzene rings. However, it is more commonly known by several other names, with the most prevalent being Terrylene .[1]

Other synonyms that researchers may encounter include:

  • Chalkacene [1]

  • Phenaleno[1,2,3-cd]perylene [1]

For the purpose of this guide, and in alignment with much of the contemporary literature, we will primarily use the term Terrylene to refer to the core Tribenzo[de,kl,rst]pentaphene structure. It is important to note that the term "Terrylene" is also used more broadly to describe the class of dyes and derivatives based on this core.

Physicochemical Properties of the Terrylene Core and Its Derivatives

The defining characteristic of the Terrylene family of molecules is their exceptional photophysical properties, which can be tuned through chemical modification. The parent Terrylene is a blue-colored compound with strong fluorescence. The introduction of imide groups to form Terrylene diimides (TDIs) significantly enhances solubility and provides convenient handles for further functionalization, making them the most extensively studied class of Terrylene derivatives.

Below is a summary of key physicochemical data for Terrylene and selected derivatives.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Key Characteristics & Ref.
Benzo[rst]pentaphene (BPP)~450~4800.13A key building block for Terrylene synthesis, exhibits relatively low quantum yield.[2][3]
5-isopropoxybenzo[rst]pentapheneNot specifiedNot specified0.73Substitution with an isopropoxy group significantly enhances the photoluminescence quantum yield.[4]
Terrylene diimide (TDI)~634~645HighThe foundational derivative with improved solubility and processability.[5]
Water-Soluble TDI (WS-TDI)Blue-shifted in aggregatesMonomer emission in redLow in water (aggregates)Forms non-fluorescent H-aggregates in water; fluorescence is recovered in lipophilic environments or with surfactants.[5]
TDI-cDBT~6106200.88 (total)A nine-ring fused system exhibiting both thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP).[6]
Terrylene-Anthraquinone Dyad (FTQ)~750 (in NPs)~1064 (for PTT)0.49 (photothermal conversion efficiency)Designed for photothermal therapy in the NIR-II window.[6]

Synthesis of the Tribenzo[de,kl,rst]pentaphene Core and its Derivatives

The synthesis of the Terrylene core and its functional derivatives is a testament to the ingenuity of synthetic organic chemistry. The methods have evolved from classical, often harsh, conditions to more controlled and versatile strategies.

Synthesis of the Parent Tribenzo[de,kl,rst]pentaphene

The initial synthesis of the parent compound, also referred to as Benzo[rst]pentaphene (BPP), was reported by Scholl and Neumann in 1922, with an improved procedure later described by Clar in 1939.[2][3] These early methods often relied on harsh reaction conditions.

A key transformation in the synthesis of many polycyclic aromatic hydrocarbons, including the Terrylene core, is the Scholl reaction . This is an oxidative cyclodehydrogenation reaction that forms carbon-carbon bonds between aromatic rings. The reaction typically employs a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), and an oxidizing agent.[7] The mechanism can proceed through either a radical cation or an arenium cation pathway.[7]

Caption: Generalized mechanism of the Scholl reaction for PAH synthesis.

Experimental Protocol: A Modern Approach to Benzo[rst]pentaphene (BPP) Synthesis

While early syntheses were groundbreaking, modern adaptations offer improved yields and milder conditions. A versatile approach involves the synthesis of 5,5′-bibenzo[rst]pentaphene (BBPP), which can be further modified.[2][3]

Step 1: Synthesis of Precursor Molecules

  • Detailed synthetic steps for precursor molecules are often multi-step and can be found in the supporting information of relevant publications.[3]

Step 2: Cyclodehydrogenation (Scholl Reaction)

  • Dissolve the precursor molecule in a suitable solvent, such as dichloromethane (DCM).

  • Add a solution of FeCl₃ in nitromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with methanol.

  • Filter the precipitate and wash with methanol to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Synthesis of Terrylene Diimide (TDI) Derivatives

The synthesis of Terrylene diimides (TDIs) was a significant breakthrough, providing access to a wide range of soluble and functional materials. A common and effective strategy involves a hetero-coupling reaction.

Experimental Protocol: Synthesis of a Parent TDI

This protocol is a generalized procedure based on reported methods.[6]

  • Reactants: Perylene monoimide (PMI) and naphthalene monoimide (NMI) derivatives are used as the starting materials.

  • Reaction Conditions: The coupling reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (t-BuONa) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).

  • Procedure:

    • Combine the PMI and NMI derivatives in a suitable solvent.

    • Add the base and stir the reaction at an elevated temperature for a specified time.

    • After completion, cool the reaction mixture and precipitate the product.

    • Purify the crude product by column chromatography to yield the desired TDI.

TDI_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions PMI Perylene Monoimide (PMI) TDI Terrylene Diimide (TDI) PMI->TDI NMI Naphthalene Monoimide (NMI) NMI->TDI Base Base (e.g., t-BuONa, DBN) Base->TDI Solvent High-boiling Solvent Solvent->TDI Heat Heat Heat->TDI

Caption: Schematic workflow for the synthesis of Terrylene Diimides (TDIs).

Applications in Biomedical Research and Drug Development

The unique photophysical properties of Terrylene derivatives, particularly their strong fluorescence, high photostability, and tunable emission wavelengths, make them highly attractive for a range of biomedical applications.

Bioimaging and Cellular Probes

Water-soluble TDI derivatives have been developed as fluorescent probes for cellular imaging.[5] A key challenge with many organic dyes is their tendency to aggregate in aqueous environments, leading to fluorescence quenching. While this is also true for some TDIs, this property can be harnessed for specific applications.

For instance, certain water-soluble TDIs form non-fluorescent H-aggregates in water. However, in the presence of lipids or surfactants, these aggregates can disassociate into their monomeric, highly fluorescent form.[5] This "turn-on" fluorescence mechanism makes them excellent candidates for labeling cell membranes and other lipid-rich structures.

Workflow for Cellular Membrane Labeling with a Water-Soluble TDI

  • Probe Preparation: Synthesize a water-soluble TDI derivative, for example, by introducing hydrophilic side chains.

  • Cell Culture: Culture the cells of interest (e.g., HeLa cells) under standard conditions.

  • Labeling: Incubate the cells with a solution of the water-soluble TDI for a specific duration.

  • Washing: Wash the cells to remove any unbound dye.

  • Imaging: Image the cells using fluorescence microscopy, exciting at the appropriate wavelength for the TDI monomer.

Bioimaging_Workflow cluster_workflow Cellular Imaging Workflow A Incubate cells with water-soluble TDI solution B TDI aggregates in aqueous media (non-fluorescent) A->B C TDI partitions into lipid membranes A->C D Disaggregation to monomers (fluorescent) C->D E Fluorescence Microscopy D->E

Caption: Workflow for "turn-on" fluorescence imaging of cell membranes using a water-soluble TDI.

Photothermal Therapy (PTT)

A recent and exciting application of Terrylene derivatives in a therapeutic context is in the field of photothermal therapy (PTT). PTT is a cancer treatment modality that uses a photothermal agent to convert light energy into heat, thereby inducing cancer cell death.

Researchers have developed a Terrylene-anthraquinone dyad (FTQ) that forms nanoparticles and exhibits strong absorption in the near-infrared (NIR-II) window (1000-1700 nm).[6] This is highly advantageous for in vivo applications as light in this region can penetrate deeper into tissues. The FTQ nanoparticles demonstrate a high photothermal conversion efficiency of 49% under 1064 nm laser irradiation.[6]

Mechanism of Action in Photothermal Therapy

  • Systemic Administration: The FTQ nanoparticles are administered systemically.

  • Tumor Accumulation: The nanoparticles preferentially accumulate in the tumor tissue due to the enhanced permeability and retention (EPR) effect.

  • NIR-II Laser Irradiation: The tumor is irradiated with a 1064 nm laser.

  • Photothermal Conversion: The FTQ nanoparticles absorb the laser light and efficiently convert it into heat.

  • Hyperthermia and Cell Death: The localized increase in temperature (hyperthermia) induces apoptosis and necrosis of the cancer cells.

In vivo studies have shown that these FTQ nanoparticles have an excellent tumor ablation performance, highlighting their potential for treating orthotopic liver cancer.[6]

PTT_Mechanism cluster_mechanism Photothermal Therapy Mechanism A FTQ Nanoparticle Administration B Tumor Accumulation (EPR Effect) A->B C NIR-II Laser Irradiation (1064 nm) B->C D Photothermal Conversion C->D E Localized Hyperthermia D->E F Cancer Cell Apoptosis/Necrosis E->F

Caption: Mechanism of action of a Terrylene-based photothermal agent.

Future Outlook

The Tribenzo[de,kl,rst]pentaphene core and its derivatives, particularly the Terrylene diimides, represent a versatile platform for the development of advanced functional materials. While their applications in organic electronics are well-established, their potential in the biomedical field is now beginning to be realized. Future research will likely focus on:

  • Targeted Drug Delivery: The development of TDI-based nanoparticles for the targeted delivery of chemotherapeutic agents.

  • Photodynamic Therapy: Exploration of Terrylene derivatives as photosensitizers for photodynamic therapy, where they would generate reactive oxygen species upon light activation to kill cancer cells.

  • Advanced Bioimaging Probes: The design of "smart" TDI-based probes that can report on specific biological processes, such as enzyme activity or changes in the cellular microenvironment.

The continued collaboration between synthetic chemists, materials scientists, and biomedical researchers will undoubtedly unlock the full potential of this remarkable class of molecules.

References

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Sources

Methodological & Application

Applications of Tribenzo[de,kl,rst]pentaphene in Organic Electronics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Unique Polycyclic Aromatic Hydrocarbon Core

Tribenzo[de,kl,rst]pentaphene, a fascinating polycyclic aromatic hydrocarbon (PAH), has emerged as a promising building block for advanced materials in the field of organic electronics. Its extended π-conjugated system, inherent rigidity, and potential for functionalization make it an attractive candidate for active components in a variety of organic electronic devices. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of tribenzo[de,kl,rst]pentaphene derivatives, complete with detailed application notes and fabrication protocols. We will delve into the rationale behind experimental design and provide a framework for utilizing these materials in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

The Tribenzo[de,kl,rst]pentaphene Core: A Platform for High-Performance Organic Semiconductors

The unique electronic and photophysical properties of tribenzo[de,kl,rst]pentaphene stem from its extensive delocalized π-electron system within a rigid, planar structure. This inherent planarity can facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor thin films. However, the pristine tribenzo[de,kl,rst]pentaphene molecule often exhibits limited solubility in common organic solvents, posing a challenge for solution-based processing techniques that are desirable for large-area and low-cost device fabrication.

To overcome this limitation and to fine-tune the optoelectronic properties, synthetic chemists have focused on the functionalization of the tribenzo[de,kl,rst]pentaphene core. The introduction of various substituent groups can significantly impact:

  • Solubility: Attaching flexible alkyl or alkoxy chains enhances solubility, enabling solution-processing methods like spin-coating and printing.

  • Energy Levels: Electron-donating or electron-withdrawing groups can be used to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is a critical aspect for optimizing charge injection/extraction and for tailoring the material for specific applications (e.g., as a p-type or n-type semiconductor).

  • Solid-State Packing: Bulky substituents can be employed to control the intermolecular arrangement in the solid state, influencing the charge carrier mobility.

  • Photophysical Properties: Functionalization can alter the absorption and emission characteristics, including the photoluminescence quantum yield (PLQY), making these materials suitable for light-emitting applications.

Application in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic integrated circuits, sensors, and displays. The performance of an OFET is primarily characterized by its charge carrier mobility (μ), on/off current ratio, and threshold voltage (Vth). The intrinsic properties of the organic semiconductor and the morphology of the thin film are key determinants of these parameters.

Rationale for Using Tribenzo[de,kl,rst]pentaphene in OFETs

The rigid and planar structure of the tribenzo[de,kl,rst]pentaphene core is advantageous for achieving a high degree of molecular ordering in thin films, which is a prerequisite for efficient charge transport. By attaching appropriate functional groups, it is possible to engineer derivatives that exhibit p-type (hole-transporting) or n-type (electron-transporting) behavior.

Hypothetical Performance of a Tribenzo[de,kl,rst]pentaphene-based OFET

While specific performance data for a tribenzo[de,kl,rst]pentaphene-based OFET is not yet widely published, we can extrapolate expected performance based on related polycyclic aromatic hydrocarbons.

ParameterExpected ValueSignificance
Charge Carrier Mobility (μ) 0.1 - 1.0 cm²/VsIndicates the efficiency of charge transport in the semiconductor.
On/Off Current Ratio > 10⁶A high ratio is essential for digital logic applications to distinguish between the "on" and "off" states.
Threshold Voltage (Vth) < -10 VRepresents the gate voltage required to turn the transistor "on". A lower absolute value is desirable for low-power operation.
Protocol for Fabrication of a Solution-Processed Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of a p-type OFET using a hypothetical soluble derivative, TBP-C8 (Tribenzo[de,kl,rst]pentaphene substituted with octyl chains for solubility).

Materials and Reagents:

  • Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer (serves as the gate electrode and dielectric).

  • TBP-C8 (dissolved in a high-boiling point organic solvent like dichlorobenzene or trichlorobenzene at a concentration of 5-10 mg/mL).

  • Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment.

  • Anhydrous toluene.

  • Gold (Au) for source and drain electrodes.

  • Standard cleaning solvents: Acetone, Isopropyl Alcohol (IPA), Deionized (DI) water.

Step-by-Step Protocol:

  • Substrate Cleaning:

    • Sonication of the Si/SiO₂ substrates in a sequence of DI water, acetone, and IPA for 15 minutes each.

    • Drying the substrates with a stream of dry nitrogen.

    • Treatment with UV-ozone for 15 minutes to remove any organic residues and to hydroxylate the SiO₂ surface.

  • Dielectric Surface Modification (OTS Treatment):

    • Preparation of a 10 mM solution of OTS in anhydrous toluene in a nitrogen-filled glovebox.

    • Immersion of the cleaned substrates in the OTS solution for 30 minutes.

    • Rinsing the substrates with fresh toluene to remove excess OTS.

    • Annealing the substrates at 120°C for 20 minutes on a hotplate. This step forms a hydrophobic OTS monolayer, which improves the molecular ordering of the subsequently deposited organic semiconductor and reduces charge trapping at the dielectric interface.

  • Deposition of the TBP-C8 Active Layer:

    • Spin-coating the TBP-C8 solution onto the OTS-treated substrates. A typical spin-coating recipe would be a two-step process: 500 rpm for 5 seconds (for spreading) followed by 2000 rpm for 45 seconds. The spin speed and time should be optimized to achieve a uniform thin film with a thickness of 30-50 nm.

    • Annealing the films at a temperature slightly below the material's melting point (e.g., 150-200°C) for 30 minutes in a nitrogen atmosphere. This thermal annealing step is crucial for improving the crystallinity and morphology of the semiconductor film, thereby enhancing charge carrier mobility.

  • Deposition of Source and Drain Electrodes:

    • Thermal evaporation of a 50 nm thick layer of gold (Au) through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are defined by the shadow mask, with typical values being L = 50 µm and W = 1000 µm.

  • Device Characterization:

    • Transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer in a shielded probe station under ambient or inert conditions.

    • The charge carrier mobility is calculated from the saturation regime of the transfer characteristics using the standard FET equation.

Workflow Diagram:

OFET_Fabrication cluster_prep Substrate Preparation cluster_deposition Active Layer & Electrodes cluster_characterization Device Testing Cleaning Substrate Cleaning (Sonication, N2 Dry, UV-Ozone) OTS OTS Surface Treatment (Solution Immersion, Anneal) Cleaning->OTS SpinCoat Spin-Coating of TBP-C8 (Solution Deposition) OTS->SpinCoat Anneal Thermal Annealing (Morphology Optimization) SpinCoat->Anneal Evaporation Au Electrode Evaporation (Top-Contact Definition) Anneal->Evaporation Measurement Electrical Characterization (Mobility, On/Off Ratio) Evaporation->Measurement

OFET Fabrication Workflow

Application in Organic Light-Emitting Diodes (OLEDs)

OLEDs are at the forefront of display and lighting technology due to their high contrast, wide viewing angle, and flexibility. An OLED is a multilayer device where charge injection, transport, and recombination lead to the emission of light. The choice of the emissive material is critical in determining the color, efficiency, and lifetime of the device.

Rationale for Using Tribenzo[de,kl,rst]pentaphene in OLEDs

The rigid tribenzo[de,kl,rst]pentaphene core can be functionalized to create highly fluorescent molecules. By introducing specific chromophoric moieties, the emission color can be tuned across the visible spectrum. Furthermore, derivatives of tribenzo[de,kl,rst]pentaphene can be designed to have high photoluminescence quantum yields (PLQY), which is a key requirement for efficient OLED emitters. The thermal stability of the tribenzo[de,kl,rst]pentaphene core is also an advantage for device longevity.

Hypothetical Performance of a Tribenzo[de,kl,rst]pentaphene-based OLED
ParameterExpected ValueSignificance
External Quantum Efficiency (EQE) 5 - 15%The ratio of photons emitted to electrons injected, a key measure of device efficiency.
Luminance > 1000 cd/m²The brightness of the emitted light.
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Defines the color of the emitted light.
Turn-on Voltage < 5 VThe voltage at which the OLED begins to emit light. A lower value is desirable for energy efficiency.
Protocol for Fabrication of a Multilayer OLED

This protocol describes the fabrication of a simple multilayer OLED using a hypothetical fluorescent derivative, TBP-EM (Tribenzo[de,kl,rst]pentaphene Emitter), as the emissive layer.

Materials and Reagents:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates (Anode).

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) (Hole Injection Layer - HIL).

  • Poly(N-vinylcarbazole) (PVK) (Hole Transport Layer - HTL).

  • TBP-EM (Emissive Layer - EML).

  • 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) (Electron Transport Layer - ETL).

  • Lithium Fluoride (LiF) (Electron Injection Layer - EIL).

  • Aluminum (Al) (Cathode).

Step-by-Step Protocol:

  • Substrate Preparation:

    • Clean the ITO substrates using the same procedure as for OFETs (sonication in DI water, acetone, IPA, followed by UV-ozone treatment).

  • Deposition of the Hole Injection Layer (HIL):

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate at 150°C for 15 minutes in air. This layer facilitates the injection of holes from the ITO anode.

  • Deposition of the Hole Transport Layer (HTL):

    • Inside a nitrogen-filled glovebox, spin-coat a solution of PVK in chlorobenzene (10 mg/mL) at 2000 rpm for 45 seconds.

    • Anneal at 120°C for 20 minutes. PVK transports holes from the HIL to the emissive layer.

  • Deposition of the Emissive Layer (EML):

    • Spin-coat a solution of TBP-EM in a suitable solvent (e.g., chloroform or dichlorobenzene, 5 mg/mL) at 1500 rpm for 60 seconds.

    • Anneal at 80°C for 20 minutes. This is the layer where electron-hole recombination and light emission occur.

  • Deposition of the Electron Transport and Injection Layers (ETL & EIL) and Cathode:

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Sequentially deposit:

      • 40 nm of TPBi (ETL) at a rate of 1-2 Å/s.

      • 1 nm of LiF (EIL) at a rate of 0.1-0.2 Å/s.

      • 100 nm of Al (Cathode) at a rate of 2-5 Å/s.

  • Encapsulation and Characterization:

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

    • Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime.

OLED Device Architecture Diagram:

OLED_Structure cluster_device OLED Device Stack cluster_process Charge Carrier Dynamics Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL Electrons Electrons ETL Electron Transport Layer (TPBi) EIL->ETL EML Emissive Layer (TBP-EM) ETL->EML HTL Hole Transport Layer (PVK) EML->HTL Recombination Recombination & Light Emission HIL Hole Injection Layer (PEDOT:PSS) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate Holes Holes Electrons->Recombination Holes->Recombination

OLED Device Architecture

Application in Organic Photovoltaics (OPVs)

OPVs offer the potential for low-cost, flexible, and lightweight solar energy conversion. The most common device architecture is the bulk heterojunction (BHJ), where an electron-donating material and an electron-accepting material are blended together to form the active layer.

Rationale for Using Tribenzo[de,kl,rst]pentaphene in OPVs

Tribenzo[de,kl,rst]pentaphene derivatives can be designed to act as either electron donors or acceptors in a BHJ active layer.

  • As an Electron Donor: By functionalizing the core with electron-donating groups, a derivative can be synthesized with a suitable HOMO level for efficient hole extraction and a wide absorption spectrum to maximize sunlight harvesting.

  • As an Electron Acceptor: With the introduction of strong electron-withdrawing groups, a tribenzo[de,kl,rst]pentaphene derivative could potentially serve as a non-fullerene acceptor, offering advantages in terms of tunable energy levels and broader absorption compared to traditional fullerene acceptors.

Hypothetical Performance of a Tribenzo[de,kl,rst]pentaphene-based OPV
ParameterExpected ValueSignificance
Power Conversion Efficiency (PCE) 4 - 8%The overall efficiency of converting sunlight into electrical power.
Open-Circuit Voltage (Voc) 0.6 - 0.9 VThe maximum voltage from the solar cell at zero current. It is related to the HOMO of the donor and the LUMO of the acceptor.
Short-Circuit Current Density (Jsc) 8 - 15 mA/cm²The maximum current from the solar cell at zero voltage, related to the light absorption and charge transport.
Fill Factor (FF) 0.6 - 0.7A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction.
Protocol for Fabrication of a Bulk Heterojunction OPV

This protocol details the fabrication of a conventional architecture OPV using a hypothetical donor material, TBP-D , blended with the common fullerene acceptor, PC₇₁BM .

Materials and Reagents:

  • Patterned ITO coated glass substrates.

  • PEDOT:PSS.

  • TBP-D:PC₇₁BM blend (e.g., 1:1.5 weight ratio) in a solvent like chlorobenzene or o-dichlorobenzene (total concentration of 20-30 mg/mL).

  • Calcium (Ca).

  • Aluminum (Al).

Step-by-Step Protocol:

  • Substrate Preparation and HIL Deposition:

    • Follow the same procedure as for OLED fabrication (steps 1 and 2).

  • Deposition of the Active Layer:

    • Inside a nitrogen-filled glovebox, spin-coat the TBP-D:PC₇₁BM blend solution onto the PEDOT:PSS layer. A typical spin-coating speed would be 1000-1500 rpm for 60 seconds to achieve a film thickness of 80-120 nm.

    • Perform solvent annealing by placing the substrate in a petri dish with a small amount of the solvent for a controlled period (e.g., 1-2 hours). Solvent annealing promotes the formation of an optimal bicontinuous interpenetrating network morphology, which is crucial for efficient exciton dissociation and charge transport.

    • Follow with thermal annealing at a moderate temperature (e.g., 110-140°C) for 10-15 minutes.

  • Deposition of the Cathode:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Sequentially deposit:

      • 20 nm of Calcium (Ca) at a rate of 0.5-1 Å/s.

      • 100 nm of Aluminum (Al) at a rate of 2-5 Å/s. The low work function of calcium provides an ohmic contact for efficient electron extraction.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²).

    • Determine the PCE, Voc, Jsc, and FF from the J-V curve.

    • Measure the external quantum efficiency (EQE) spectrum to assess the contribution of different wavelengths to the photocurrent.

OPV Device Workflow Diagram:

OPV_Workflow cluster_fabrication Device Fabrication cluster_characterization Performance Testing ITO_Prep ITO Cleaning & PEDOT:PSS Coating ActiveLayer Active Layer Spin-Coating (TBP-D:PC71BM) ITO_Prep->ActiveLayer Annealing Solvent & Thermal Annealing ActiveLayer->Annealing CathodeDep Cathode Deposition (Ca/Al) Annealing->CathodeDep JV_Test J-V Characterization (AM1.5G Illumination) CathodeDep->JV_Test EQE_Test EQE Measurement JV_Test->EQE_Test

OPV Fabrication and Testing Workflow

Concluding Remarks and Future Outlook

Tribenzo[de,kl,rst]pentaphene and its derivatives represent a versatile class of materials with significant potential for application in organic electronics. The ability to systematically tune their electronic and physical properties through synthetic modification opens up a vast design space for creating novel high-performance organic semiconductors. The protocols provided in this guide serve as a starting point for researchers to explore the capabilities of these exciting compounds. It is important to emphasize that the specific processing parameters, such as solvent choice, solution concentration, spin speeds, and annealing conditions, will need to be optimized for each new derivative to achieve optimal device performance. Future research will likely focus on the development of novel synthetic routes to access a wider range of functionalized tribenzo[de,kl,rst]pentaphenes and on their integration into more complex and efficient device architectures.

References

Please note that as of the current knowledge cut-off, specific publications detailing the fabrication of electronic devices with Tribenzo[de,kl,rst]pentaphene are limited. The references provided below are for general protocols and related materials, which form the basis of the hypothetical protocols in this guide.

  • General OFET Fabrication

    • Title: Organic Field-Effect Transistors
    • Source: Taylor & Francis eBooks
    • URL: [Link]

  • Solution-Processed Thin-Film Transistors

    • Title: Amorphous Tin Oxide Applied to Solution Processed Thin-Film Transistors
    • Source: MDPI
    • URL: [Link]

  • OLED Device Fabrication and Principles

    • Title: High-Performance Orange–Red Organic Light-Emitting Diodes with External Quantum Efficiencies Reaching 33.5% based on Carbonyl-Containing Delayed Fluorescence Molecules
    • Source: Wiley Online Library
    • URL: [Link]

  • Bulk Heterojunction Organic Solar Cells

    • Title: Bulk-Heterojunction Organic Solar Cells: Five Core Technologies for Their Commercializ
    • Source: PubMed
    • URL: [Link]

  • Synthesis and Characterization of a Benzo[rst]pentaphene Derivative

    • Title: Synthesis and Characterizations of 5,5′-Bibenzo[rst]pentaphene with Axial Chirality and Symmetry-Breaking Charge Transfer
    • Source: PMC - NIH
    • URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tribenzo[de,kl,rst]pentaphene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Tribenzo[de,kl,rst]pentaphene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the synthesis yield of Tribenzo[de,kl,rst]pentaphene, a significant polycyclic aromatic hydrocarbon (PAH) with applications in organic electronics.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Tribenzo[de,kl,rst]pentaphene, offering step-by-step solutions and explanations to enhance your experimental outcomes.

Issue 1: Low or No Product Yield

A diminished or complete absence of the desired product is a frequent challenge. The underlying cause often depends on the synthetic route employed.

A. For Scholl Reaction-Based Syntheses:

The Scholl reaction is a classical method for synthesizing PAHs through oxidative intramolecular cyclodehydrogenation. However, it is often hampered by harsh conditions and low yields.

  • Potential Cause 1: Ineffective Dehydrogenating Agent. The choice and activity of the Lewis acid and oxidant are critical.

    • Solution:

      • Verify Reagent Quality: Ensure that the Lewis acid (e.g., FeCl₃, AlCl₃) is anhydrous and the oxidant (e.g., CuCl₂, MoCl₅) is of high purity. Moisture can deactivate the Lewis acid.

      • Optimize Reagent Stoichiometry: Systematically vary the molar ratio of the substrate to the Lewis acid and oxidant. An excess of the dehydrogenating agent is often required.

      • Alternative Reagents: Consider using alternative, milder Scholl-type reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a strong acid (e.g., triflic acid), or iron(III) chloride in nitromethane.

  • Potential Cause 2: Unfavorable Reaction Temperature. The Scholl reaction is highly sensitive to temperature.

    • Solution:

      • Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, if decomposition or charring is observed, the temperature should be lowered.

      • Solvent Choice: Employ high-boiling point, inert solvents such as dichlorobenzene or trichlorobenzene to maintain a consistent and high reaction temperature.

  • Potential Cause 3: Intermolecular Side Reactions. The highly reactive intermediates in the Scholl reaction can lead to polymerization or the formation of undesired oligomers.

    • Solution:

      • High Dilution: Perform the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the substrate to the reaction mixture.

      • Precursor Design: If possible, design precursor molecules with bulky "blocking" groups (e.g., tert-butyl) at strategic positions to sterically hinder intermolecular coupling. These groups can potentially be removed in a subsequent step.

B. For Dehydrative π-Extension (DPEX) Syntheses:

The DPEX reaction is a more modern and often higher-yielding approach that involves the acid-catalyzed cyclization of peri-arylated aldehydes.

  • Potential Cause 1: Incomplete Cyclization. The acid catalyst may not be sufficiently active, or the reaction may not have reached completion.

    • Solution:

      • Catalyst Choice and Concentration: While p-toluenesulfonic acid (p-TsOH) is commonly used, other strong acids like triflic acid could be more effective. Optimize the catalyst loading; typically, a catalytic amount is sufficient, but in some cases, a higher loading may be required.

      • Reaction Time and Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to ensure it has gone to completion. Extended reaction times may be necessary.

  • Potential Cause 2: Scalability Issues. A noticeable drop in yield has been observed when scaling up the DPEX reaction for Benzo[rst]pentaphene (BPP) synthesis, from 60% on a small scale to 40% on a larger scale.

    • Solution:

      • Maintain High Dilution: As with the Scholl reaction, maintaining high dilution is crucial to prevent intermolecular side reactions, which become more probable at higher concentrations. When scaling up, increase the solvent volume proportionally to maintain a low concentration.

      • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially in larger reaction volumes.

Issue 2: Formation of Significant Side Products and Purification Challenges

The formation of isomers and oligomers, coupled with the inherent low solubility of large PAHs, makes purification a significant hurdle.

  • Potential Cause: Lack of Regioselectivity in Cyclization. In precursors with multiple possible cyclization pathways, a mixture of isomers can be formed.

    • Solution:

      • Precursor Design: Design precursors that favor the desired cyclization pathway. Computational modeling (DFT calculations) can be a valuable tool to predict the most likely cyclization products.

      • Reaction Conditions: Fine-tuning the reaction conditions (temperature, catalyst, solvent) can sometimes influence the regioselectivity of the cyclization.

  • Challenge: Poor Solubility of the Product. Tribenzo[de,kl,rst]pentaphene is poorly soluble in most common organic solvents, making purification by standard column chromatography challenging.[1][2]

    • Solution:

      • Hot Filtration and Recrystallization: Utilize high-boiling point solvents like 1,2,4-trichlorobenzene or quinoline for hot filtration to remove insoluble impurities. Subsequent cooling may allow for the recrystallization of the product.

      • Soxhlet Extraction: This technique can be effective for extracting the desired product from a solid mixture with a suitable solvent over an extended period.

      • Temperature-Gradient Sublimation: Sublimation under high vacuum is a powerful technique for purifying PAHs. A temperature gradient allows for the separation of compounds with different volatilities.

      • Column Chromatography with Specific Solvents: While challenging, column chromatography can sometimes be performed using solvents like carbon disulfide or by adsorbing the crude product onto the stationary phase from a solvent in which it is sparingly soluble and then eluting with a stronger solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Tribenzo[de,kl,rst]pentaphene?

The three most well-documented synthetic routes are:

  • The Scholl Reaction: This is a classical method involving the intramolecular oxidative dehydrogenation of a suitable precursor, typically using a Lewis acid like FeCl₃ or AlCl₃. While it is a powerful tool for forming C-C bonds, it often requires harsh conditions and can result in low yields and side products.

  • Clar's Synthesis: This is an improved version of the Scholl reaction, often employing specific precursors and conditions to enhance the yield and selectivity of the desired PAH.

  • Dehydrative π-Extension (DPEX): A more modern and generally higher-yielding method developed by Amsharov and co-workers. It involves the acid-catalyzed intramolecular cyclization of peri-arylated aldehydes. This method often proceeds under milder conditions than the Scholl reaction.

Q2: How can I confirm the identity and purity of my synthesized Tribenzo[de,kl,rst]pentaphene?

Due to its low solubility, characterization can be challenging. A combination of the following techniques is recommended:

  • Mass Spectrometry (MS): Maldi-TOF MS is particularly useful for large, insoluble molecules. The expected molecular ion peak for C₃₀H₁₆ is at m/z = 376.45.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a suitable deuterated solvent with high boiling point (e.g., 1,2,4-trichlorobenzene-d₃) can be found to dissolve a sufficient amount of the sample, ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum in a suitable solvent (e.g., 1,2,4-trichlorobenzene) will show the characteristic absorption bands for the extended π-conjugated system of Tribenzo[de,kl,rst]pentaphene.

  • Elemental Analysis: Combustion analysis can confirm the elemental composition (C, H) of the synthesized compound.

Q3: What are the key safety precautions when working with Tribenzo[de,kl,rst]pentaphene and its synthesis?

  • Handling of PAHs: Many PAHs are known or suspected carcinogens. Always handle Tribenzo[de,kl,rst]pentaphene and its precursors in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Scholl Reaction Hazards: The Scholl reaction often involves strong, corrosive, and moisture-sensitive Lewis acids and high temperatures. Exercise extreme caution when handling these reagents and ensure the reaction is performed in a robust apparatus.

  • Solvent Hazards: High-boiling point solvents used in synthesis and purification can be toxic and have high vapor pressures at elevated temperatures. Ensure proper ventilation and use appropriate condensers to minimize solvent loss and exposure.

Experimental Protocols

Generalized Protocol for the Dehydrative π-Extension (DPEX) Synthesis of Benzo[rst]pentaphene

This protocol is a generalized representation based on the work of Amsharov and co-workers and may require optimization for specific scales and laboratory conditions.

Starting Material: A suitable peri-arylated dialdehyde precursor.

Reagents:

  • p-Toluenesulfonic acid (p-TsOH) or another suitable strong acid catalyst.

  • High-boiling point inert solvent (e.g., 1,2-dichlorobenzene).

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the dialdehyde precursor in the high-boiling point solvent to achieve a high-dilution concentration (e.g., < 5 mM).

  • Add a catalytic amount of p-TsOH (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to a high temperature (e.g., 180 °C) under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at this temperature and monitor its progress using TLC or mass spectrometry.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate upon cooling. If so, collect the solid by filtration.

  • Purify the crude product by recrystallization from a high-boiling point solvent or by temperature-gradient sublimation.

ParameterRecommended ConditionPotential for Optimization
Precursor Concentration < 5 mMLower concentrations may improve yield by reducing intermolecular reactions.
Catalyst p-TsOHOther strong acids like triflic acid can be explored.
Catalyst Loading 0.1 - 0.2 equivalentsMay need to be increased for less reactive substrates.
Solvent 1,2-DichlorobenzeneOther high-boiling inert solvents can be used.
Temperature 180 °CTemperature can be adjusted based on the reactivity of the precursor.
Reaction Time Varies (monitor by TLC/MS)Should be optimized to ensure full conversion without product decomposition.

Visualizations

Troubleshooting Workflow for Low Yield in Tribenzo[de,kl,rst]pentaphene Synthesis

low_yield_troubleshooting cluster_scholl Scholl Reaction Troubleshooting cluster_dpex DPEX Reaction Troubleshooting start Low or No Yield reaction_type Identify Synthetic Route start->reaction_type scholl Scholl Reaction reaction_type->scholl Classical dpex DPEX Reaction reaction_type->dpex Modern scholl_c1 Check Reagent Quality (Anhydrous Lewis Acid) scholl->scholl_c1 dpex_c1 Verify Catalyst Activity & Optimize Loading dpex->dpex_c1 scholl_c2 Optimize Temperature scholl_c1->scholl_c2 scholl_c3 Implement High Dilution scholl_c2->scholl_c3 end_node Improved Yield scholl_c3->end_node dpex_c2 Monitor Reaction to Completion dpex_c1->dpex_c2 dpex_c3 Maintain High Dilution During Scale-up dpex_c2->dpex_c3 dpex_c3->end_node

Caption: A flowchart illustrating the decision-making process for troubleshooting low yields in the synthesis of Tribenzo[de,kl,rst]pentaphene based on the synthetic method used.

General Reaction Scheme for the Synthesis of Tribenzo[de,kl,rst]pentaphene

reaction_schemes cluster_scholl Scholl Reaction cluster_dpex DPEX Reaction scholl_precursor Aryl Precursor scholl_reagents Lewis Acid (e.g., FeCl₃) High Temperature bpp Tribenzo[de,kl,rst]pentaphene scholl_precursor->bpp scholl_reagents->bpp Intramolecular Cyclodehydrogenation dpex_precursor Dialdehyde Precursor dpex_precursor->bpp dpex_reagents Acid Catalyst (e.g., p-TsOH) High Temperature dpex_reagents->bpp Intramolecular Dehydrative Cyclization

Caption: A diagram comparing the general synthetic strategies for producing Tribenzo[de,kl,rst]pentaphene via the Scholl and DPEX reactions.

References

  • Xu, X., et al. (2022). Synthesis and Characterizations of 5,5′-Bibenzo[rst]pentaphene with Axial Chirality and Symmetry‐Breaking Charge Transfer. Advanced Science, 9(19), 2200004. [Link]

  • Marae, I. S., et al. (2022). Synthesis and characterizations of highly luminescent 5-isopropoxybenzo[rst]pentaphene. Beilstein Journal of Organic Chemistry, 18, 1338-1345. [Link]

  • Feofanov, M., et al. (2021). Domino Dehydrative π‐Extension: A Facile Path to Extended Perylenes and Terrylenes. Chemistry – A European Journal, 27(69), 17322-17325. [Link]

Sources

Troubleshooting low photoluminescence quantum yield in BPP derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BPP Derivatives

A Senior Application Scientist's Guide to Troubleshooting Low Photoluminescence Quantum Yield

Welcome to the technical support center for BPP (benzobis(thiadiazole)) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique fluorophores. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to diagnose and resolve issues effectively. A low photoluminescence quantum yield (PLQY or Φ) can be a significant roadblock, and this guide provides a structured, question-and-answer approach to systematically troubleshoot the problem.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized BPP derivative shows a much lower PLQY than reported values. What are the first things I should check?

This is a common issue that often stems from fundamental experimental parameters rather than an intrinsic property of the molecule itself. Before delving into complex photophysical analyses, a methodical check of the basics is crucial.

Answer: Start with the three most common culprits: Purity, Concentration, and Solvent Choice.

  • Purity: Even minor fluorescent impurities can drastically alter PLQY measurements.[1] A highly emissive impurity can artificially inflate the value, while a quenching impurity can significantly reduce it. Likewise, residual catalysts (e.g., Palladium from cross-coupling reactions) or unreacted starting materials can act as efficient quenchers.

    • Causality: Quenchers provide non-radiative decay pathways for the excited state of your BPP derivative, effectively outcompeting the fluorescence process and lowering the PLQY.

    • Actionable Advice:

      • Re-purify: Perform an additional round of purification (e.g., column chromatography, recrystallization, or sublimation).

      • Characterize Thoroughly: Use NMR and mass spectrometry to confirm the structure and absence of organic impurities.[2] For inorganic contaminants, consider techniques like ICP-MS.

      • Run a Blank: Always measure the fluorescence of the solvent blank to ensure it is not contributing to the signal.[3]

  • Concentration & Inner Filter Effects: The Beer-Lambert law has its limits. At high concentrations, molecules can reabsorb emitted photons (an inner-filter effect), which leads to an artificially low measured PLQY.[4][5] Many π-conjugated systems like BPP derivatives are also prone to aggregation-caused quenching (ACQ) at higher concentrations.[6][7]

    • Causality: In ACQ, molecules form non-emissive aggregates (often H-aggregates) where excited-state energy is rapidly dissipated through non-radiative pathways due to strong intermolecular electronic coupling.[8]

    • Actionable Advice:

      • Work in Dilute Conditions: For PLQY measurements, the absorbance at the excitation wavelength should ideally be kept below 0.1, and in some cases, as low as 0.05, to minimize inner-filter effects.[4]

      • Perform a Concentration Study: Measure the PLQY at several different concentrations. A drop in PLQY as concentration increases is a strong indicator of ACQ.

  • Solvent: The photophysical properties of BPP derivatives can be highly sensitive to the solvent environment.[9] Factors like polarity, viscosity, and even the presence of dissolved gases can dramatically influence the PLQY.

    • Causality: Solvent molecules can stabilize or destabilize the excited state.[9] For molecules with charge-transfer character, polar solvents can stabilize the excited state, often leading to a red-shift in emission and potentially altering the PLQY.[10][11] Furthermore, some solvents may not fully solvate the BPP derivative, promoting aggregation.[12]

    • Actionable Advice:

      • Use Spectroscopic Grade Solvents: Ensure solvents are of the highest purity and are freshly opened or properly stored to avoid contamination.

      • Test a Range of Solvents: Measure the PLQY in a few different solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). This can provide insight into the nature of the excited state.

Q2: I've confirmed my sample is pure and I'm using dilute solutions, but the PLQY is still low, especially in certain solvents. How do I diagnose and mitigate aggregation?

Aggregation-Caused Quenching (ACQ) is one of the most persistent challenges with planar, π-conjugated molecules like BPP derivatives.[6][7] If initial checks don't solve the problem, a deeper investigation into aggregation is warranted.

Answer: Diagnosing aggregation involves looking for specific spectroscopic signatures and then systematically altering conditions to disaggregate the molecules.

  • Spectroscopic Diagnosis:

    • Check the Absorption Spectrum: The formation of H-aggregates, a common cause of quenching, is often accompanied by a blue-shift and/or a change in the vibronic structure of the absorption spectrum compared to the monomeric species.

    • Concentration-Dependent Studies: As mentioned in Q1, systematically diluting the sample should lead to an increase in PLQY if aggregation is the issue. Plotting PLQY vs. Concentration is a powerful diagnostic tool.

    • Temperature Variation: Gently heating the sample can often provide enough thermal energy to break up weakly-bound aggregates, leading to a recovery of fluorescence.

  • Mitigation Strategies:

    • Solvent Choice is Key: Use "good" solvents where the molecule is highly soluble. Sometimes a solvent mixture provides better solvation than a single solvent. For some fluorophores, halogenated solvents can impede torsional relaxation of the excited state, leading to higher quantum yields.[13]

    • Introduce Steric Hindrance: If you are in the design phase, adding bulky side groups to the BPP core can physically prevent the π-systems from stacking closely, thus inhibiting the formation of quenching aggregates.

    • Use Host-Guest Chemistry: Dispersing the BPP derivative in a solid, inert matrix (like a polymer film, e.g., PMMA or Zeonex) can physically isolate the molecules and prevent aggregation, allowing you to measure the intrinsic PLQY of the monomer.

Below is a conceptual diagram illustrating how H-aggregation leads to quenching.

cluster_0 Monomers in Dilute Solution cluster_1 Aggregates in Concentrated Solution M1 Ground State (S0) M2 Excited State (S1) M1->M2 Absorption A1 Ground State Aggregate M1->A1 Concentration Increase M2->M1 Fluorescence (High PLQY) A2 Excited State Aggregate (H-Aggregate) A1->A2 Absorption A2->A1 Non-Radiative Decay (Low PLQY)

Caption: Aggregation-Caused Quenching (ACQ) via H-Aggregate Formation.

Q3: Could my measurement setup or the external environment be the source of my low PLQY?

Absolutely. The photoluminescence process is sensitive to a range of external factors. Ruling these out is a critical step in troubleshooting.

Answer: The two most significant environmental factors to control are dissolved oxygen and temperature .

  • Oxygen Quenching: Dissolved molecular oxygen (O₂) is a notorious triplet-state quencher.[1] While BPP derivatives are primarily fluorescent (singlet state emission), intersystem crossing to the triplet state can occur. Oxygen can de-excite this triplet state non-radiatively, effectively removing molecules from the emissive population and lowering the overall PLQY. The effect of oxygen can be complex, as it can also sometimes improve photostability for certain dyes by quenching the highly reactive triplet state before it can cause photodegradation.[14][15]

    • Causality: The quenching process involves energy transfer from the excited fluorophore to oxygen, promoting oxygen to its reactive singlet state (¹O₂).[16] This not only quenches fluorescence but can also lead to photo-oxidation and degradation of your compound.

    • Actionable Protocol: Degassing the Solvent

      • Freeze-Pump-Thaw: For the most rigorous removal of oxygen, place your sample in a suitable flask with a stopcock, freeze the solution using liquid nitrogen, and apply a high vacuum to remove gases. Close the stopcock, thaw the solution, and repeat the cycle 3-5 times.

      • Inert Gas Sparging: A simpler method is to bubble a stream of inert gas (high-purity Argon or Nitrogen) through the solvent in your cuvette for 10-15 minutes immediately before measurement.

      • Comparison: Measure the PLQY before and after degassing. A significant increase points to oxygen quenching as a contributing factor.

  • Temperature: Temperature can influence PLQY by affecting non-radiative decay rates and molecular motion.

    • Causality: Higher temperatures increase the kinetic energy of the molecule and the surrounding solvent. This can promote vibrational relaxation and other non-radiative decay pathways that compete with fluorescence, leading to a lower PLQY. Conversely, in cases where aggregation is an issue, higher temperatures can increase PLQY by breaking up aggregates.

    • Actionable Advice:

      • Use a Temperature-Controlled Holder: Ensure your measurements are performed at a stable, recorded temperature (e.g., 298 K).

      • Low-Temperature Measurement: If available, measuring the PLQY at a lower temperature (e.g., 77 K in a frozen solvent glass) can often "turn off" thermally activated non-radiative pathways, revealing a much higher intrinsic quantum yield.

Systematic Troubleshooting Workflow

A logical, step-by-step process is the most efficient way to identify the root cause of low PLQY. The following workflow diagram summarizes the key decision points in the troubleshooting process.

start Start: Low PLQY Observed purity 1. Check Purity (NMR, MS, Chromatography) start->purity is_pure Is sample pure? purity->is_pure repurify Re-purify Sample is_pure->repurify No concentration 2. Check Concentration (Absorbance < 0.1) is_pure->concentration Yes repurify->purity is_dilute Is solution dilute? concentration->is_dilute dilute Dilute Sample is_dilute->dilute No aggregation 3. Investigate Aggregation (Concentration & Temp. Study) is_dilute->aggregation Yes dilute->concentration is_aggregated Evidence of Aggregation? aggregation->is_aggregated change_solvent Change Solvent / Use Additives is_aggregated->change_solvent Yes environment 4. Check Environment (Degas Solvent) is_aggregated->environment No success Problem Solved: PLQY Improved change_solvent->success is_quenched PLQY increases after degassing? environment->is_quenched intrinsic Issue likely intrinsic to molecular structure is_quenched->intrinsic No is_quenched->success Yes

Caption: A systematic workflow for troubleshooting low PLQY.

Experimental Protocols & Data

Protocol: Relative PLQY Measurement

The relative method is the most common approach for determining PLQY in solution.[1] It involves comparing the fluorescence of your sample to a well-characterized standard with a known quantum yield.[4][17]

Required Materials:

  • Calibrated Spectrofluorometer and UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • PLQY standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ = 0.546; Rhodamine 6G in ethanol, Φ = 0.94)[1]

Procedure:

  • Prepare Solutions: Prepare a stock solution of your BPP derivative and at least one reference standard. From these, prepare a series of dilute solutions for both the sample and standard, ensuring the absorbance at the chosen excitation wavelength is between 0.02 and 0.1.[4]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength (λ_ex).

  • Measure Emission Spectra:

    • Set the spectrofluorometer to the chosen λ_ex. Use the same λ_ex for both sample and standard if their absorption spectra overlap sufficiently.

    • Record the fluorescence emission spectrum for each solution, ensuring the exact same instrument settings (e.g., excitation/emission slit widths) are used for both the sample and the standard.[1]

    • Record the emission spectrum of a solvent blank.

  • Data Processing:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of the sample and standard spectra.

    • Integrate the area under the corrected emission curves for both the sample (I_sample) and the standard (I_std).

  • Calculation: Calculate the PLQY of your sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Data Table: Solvent Effects on a Hypothetical BPP Derivative

The choice of solvent can dramatically impact the observed PLQY. This table illustrates a typical trend for a donor-acceptor type BPP derivative.

SolventDielectric Constant (ε)Refractive Index (n)λ_em (nm)Observed PLQY (Φ)
Toluene2.41.4975500.85
THF7.61.4075620.72
DCM9.11.4245750.55
Acetonitrile37.51.3445900.31

Interpretation: In this example, as solvent polarity increases, the emission red-shifts (positive solvatochromism), and the PLQY decreases. This is characteristic of a molecule with a charge-transfer excited state. The increased stabilization of the polar excited state in polar solvents can open up more efficient non-radiative decay channels, thus reducing the quantum yield.[9][11]

References

  • Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • García Vior, M. C., et al. (2017). Fluorescence and singlet oxygen quantum yields. ResearchGate. [Link]

  • Sheehan, C., et al. (2007). Low band gap EDOT-benzobis(thiadiazole) hybrid polymer characterized on near-IR transmissive single walled carbon nanotube electrodes. Chemical Communications, (45), 4904-4906. [Link]

  • Mali, K., et al. (2022). Isopropyloxy- and dione-substituted benzo[rst]pentaphenes: Synthesis, characterization, and photophysical properties. Beilstein Journal of Organic Chemistry, 18, 1106-1115. [Link]

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  • Na, J., et al. (2009). Effect of Solvent Polarity and Electrophilicity on Quantum Yields and Solvatochromic Shifts of Single-Walled Carbon Nanotube Photoluminescence. Journal of the American Chemical Society, 131(40), 14432-14440. [Link]

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Technical Support Center: Optimizing Tribenzo[de,kl,rst]pentaphene Thin-Film Morphology for Enhanced Device Performance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tribenzo[de,kl,rst]pentaphene (TBP) thin-film optimization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique electronic properties of TBP in their device applications. As a polycyclic aromatic hydrocarbon with significant potential in organic electronics, the performance of TBP-based devices is critically dependent on the morphology of the active thin film.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the fabrication and testing of TBP-based devices. Each problem is followed by a discussion of potential causes and actionable solutions, grounded in established principles of organic semiconductor processing.

Issue 1: Low Carrier Mobility in TBP-Based Organic Field-Effect Transistors (OFETs)

You've successfully fabricated a TBP-based OFET, but the measured carrier mobility is significantly lower than expected.

Potential Causes and Solutions:

  • Poor Film Crystallinity: Amorphous or poorly ordered TBP films will exhibit low carrier mobility due to the presence of numerous grain boundaries and trap states that impede charge transport.[2] The goal is to achieve a well-ordered, crystalline film with large grains.

    • Solution 1: Substrate Temperature Optimization: The temperature of the substrate during vacuum thermal evaporation plays a crucial role in controlling the nucleation and growth of the TBP film.[3] Increasing the substrate temperature can enhance the surface mobility of TBP molecules, allowing them to arrange into more ordered structures. However, excessively high temperatures can lead to desorption or the formation of undesirable morphologies. It is recommended to systematically vary the substrate temperature, for example, from room temperature to 150°C, to find the optimal window for your specific substrate.

    • Solution 2: Post-Deposition Annealing: Both thermal annealing and solvent vapor annealing (SVA) can be employed to improve the crystallinity of the TBP film after deposition.[4][5] SVA is often preferred as it can be performed at or near room temperature, reducing the risk of thermal damage to the device.[6] The choice of solvent is critical and should be one in which TBP is sparingly soluble. This allows the solvent vapor to plasticize the film and promote molecular rearrangement without dissolving it.[5]

  • High Contact Resistance: A significant voltage drop at the source and drain contacts can lead to an underestimation of the intrinsic carrier mobility of the TBP film.[7]

    • Solution: Electrode Surface Treatment: The interface between the TBP film and the metal electrodes can be a source of charge trapping.[8] Treating the electrode surfaces with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), can reduce surface energy and promote better ordering of the TBP molecules at the interface, leading to reduced contact resistance.

  • Presence of Impurities: Contaminants in the TBP source material or within the deposition chamber can introduce trap states into the film.

    • Solution: Source Material Purification and System Cleanliness: Ensure the TBP source material is of high purity. Sublimation is an effective method for purifying organic semiconductors. Thoroughly clean the deposition chamber before use to minimize contamination.

Issue 2: Inconsistent Device Performance and Poor Reproducibility

You are observing significant variations in performance metrics (e.g., mobility, on/off ratio) across different devices and batches.

Potential Causes and Solutions:

  • Fluctuations in Deposition Rate: The rate at which TBP is deposited onto the substrate can influence the film morphology.[9] Inconsistent deposition rates will lead to variations in crystallinity and grain size, resulting in device-to-device variability.

    • Solution: Precise Control of Deposition Rate: Utilize a quartz crystal microbalance (QCM) to monitor and control the deposition rate in real-time. Aim for a slow and stable deposition rate, typically in the range of 0.1-0.5 Å/s for small molecule organic semiconductors, to allow sufficient time for molecular ordering on the substrate.[10]

  • Substrate Inhomogeneity and Contamination: Variations in substrate surface properties, such as roughness and cleanliness, can lead to inconsistent film growth.

    • Solution: Rigorous Substrate Cleaning Protocol: Implement a standardized and thorough substrate cleaning procedure. This typically involves sequential sonication in solvents like acetone, and isopropanol, followed by drying with a stream of nitrogen. A final UV-ozone or plasma treatment can be used to remove any remaining organic residues.

  • Environmental Factors: Organic semiconductors can be sensitive to atmospheric conditions, particularly oxygen and moisture, which can act as charge traps.[11]

    • Solution: Controlled Environment Fabrication and Testing: Whenever possible, fabricate and test your devices in an inert atmosphere, such as a nitrogen-filled glovebox. If this is not feasible, minimize exposure to ambient conditions and consider device encapsulation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate temperature for depositing TBP thin films?

The optimal substrate temperature is highly dependent on the specific substrate being used and the desired film morphology. Generally, for polycyclic aromatic hydrocarbons like pentacene, substrate temperatures between 60°C and 120°C have been shown to yield good crystallinity.[3][10] It is recommended to perform a systematic study within this range to determine the ideal temperature for your experimental setup. The goal is to provide enough thermal energy for the molecules to have sufficient surface mobility to arrange into crystalline domains without causing them to desorb from the surface.

Q2: How do I choose the right solvent for Solvent Vapor Annealing (SVA) of TBP films?

The ideal solvent for SVA is one that can plasticize the TBP film, allowing for molecular rearrangement and crystallization, without fully dissolving it.[5] Therefore, you should choose a solvent in which TBP has low to moderate solubility. Chloroform and dichlorobenzene are common solvents used for SVA of many organic semiconductors. The process involves placing the fabricated device in a sealed chamber containing a small reservoir of the chosen solvent. The solvent vapor will gradually be absorbed by the TBP film, inducing recrystallization over a period of minutes to hours.[12] The optimal annealing time will need to be determined experimentally.

Q3: What are the key parameters to look for in an Atomic Force Microscopy (AFM) image of a TBP thin film?

AFM is a powerful technique to visualize the surface morphology of your TBP film.[1] For high-performance devices, you should look for:

  • Large, well-defined crystalline grains: Larger grains generally correlate with higher carrier mobility as there are fewer grain boundaries to scatter charge carriers.

  • Terraced structures: The presence of molecular terraces is a strong indication of a layered, crystalline growth mode.

  • Low root-mean-square (RMS) roughness: A smoother film surface is generally desirable.

Q4: How can X-Ray Diffraction (XRD) help in optimizing my TBP films?

XRD is an essential tool for probing the crystal structure of your TBP films.[10] By analyzing the diffraction pattern, you can:

  • Confirm crystallinity: The presence of sharp diffraction peaks indicates a crystalline film, while a broad, featureless signal suggests an amorphous film.

  • Determine the molecular orientation: The position of the diffraction peaks can reveal how the TBP molecules are oriented with respect to the substrate. For OFET applications, a "standing-up" or edge-on orientation is often preferred for efficient in-plane charge transport.

  • Estimate the crystallite size: The width of the diffraction peaks can be used to estimate the size of the crystalline domains using the Scherrer equation.

Q5: My OFET shows a high "off" current. What could be the cause?

A high off-current can be due to several factors:

  • Bulk conductivity of the semiconductor: If the TBP film is too thick, it may exhibit significant bulk conductivity, leading to a high off-current. Try reducing the film thickness.

  • Gate leakage: A poor-quality gate dielectric can lead to leakage current from the gate to the channel. Ensure your gate dielectric is of high quality and free of pinholes.

  • Impurities: As mentioned earlier, impurities can act as dopants, increasing the conductivity of the film.

Section 3: Data Presentation and Experimental Protocols

Table 1: Influence of Deposition Parameters on Pentacene Thin-Film Transistor Performance (as an analogue for TBP)
Substrate Temperature (°C)Deposition Rate (Å/s)Resulting MorphologyCarrier Mobility (cm²/Vs)Reference
500.2Small, dendritic grains0.62[10]
700.5Larger, more defined grains0.5[10]

This table provides example data for pentacene, a well-studied analogue of TBP, to illustrate the impact of deposition parameters on device performance. Optimal parameters for TBP may vary.

Experimental Protocol: Vacuum Thermal Evaporation of TBP
  • Substrate Preparation:

    • Clean the substrate (e.g., Si/SiO₂) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen.

    • Treat the substrate with UV-ozone or an oxygen plasma for 10 minutes to remove any residual organic contaminants.

    • (Optional) For OFET fabrication, deposit source and drain electrodes via photolithography or shadow masking.

  • Deposition Chamber Preparation:

    • Load the purified TBP source material into a crucible in the thermal evaporator.

    • Mount the cleaned substrate onto the substrate holder.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition:

    • Heat the substrate to the desired temperature (e.g., 80°C).

    • Gradually heat the TBP source material until the desired deposition rate (e.g., 0.2 Å/s) is achieved, as monitored by a QCM.

    • Deposit the TBP film to the desired thickness (e.g., 50 nm).

    • Allow the substrate to cool to room temperature before venting the chamber.

Experimental Protocol: Solvent Vapor Annealing (SVA)
  • Chamber Setup:

    • Place the TBP thin-film sample in a sealed container (e.g., a petri dish or a desiccator).

    • Place a small vial containing the chosen annealing solvent (e.g., chloroform) inside the container, ensuring the liquid does not come into direct contact with the sample.

  • Annealing:

    • Seal the container and leave it at a constant temperature (typically room temperature) for the desired annealing time (e.g., 1-12 hours). The optimal time should be determined experimentally.

  • Post-Annealing:

    • Remove the sample from the container and allow any residual solvent to evaporate in a fume hood or by gentle heating (e.g., on a hotplate at 50°C for 10 minutes).[12]

Section 4: Visualizations

Diagram 1: Workflow for TBP Thin-Film Deposition and Post-Processing

G cluster_0 Preparation cluster_1 Deposition cluster_2 Post-Processing (Optional) cluster_3 Characterization & Testing Substrate_Cleaning Substrate Cleaning Vacuum_Evaporation Vacuum Thermal Evaporation (Substrate Temp., Dep. Rate) Substrate_Cleaning->Vacuum_Evaporation Source_Purification TBP Purification Source_Purification->Vacuum_Evaporation SVA Solvent Vapor Annealing Vacuum_Evaporation->SVA Option 1 Thermal_Annealing Thermal Annealing Vacuum_Evaporation->Thermal_Annealing Option 2 AFM AFM Vacuum_Evaporation->AFM SVA->AFM Thermal_Annealing->AFM XRD XRD AFM->XRD Device_Testing OFET Characterization XRD->Device_Testing

Caption: Workflow for TBP thin-film fabrication and characterization.

Diagram 2: Relationship Between Experimental Parameters and Film Morphology

G cluster_0 Deposition Parameters cluster_1 Post-Processing cluster_2 Film Morphology Substrate_Temp Substrate Temperature Crystallinity Crystallinity Substrate_Temp->Crystallinity Grain_Size Grain Size Substrate_Temp->Grain_Size Dep_Rate Deposition Rate Dep_Rate->Crystallinity Dep_Rate->Grain_Size Annealing Annealing (Thermal/SVA) Annealing->Crystallinity Annealing->Grain_Size Device_Performance Device Performance Crystallinity->Device_Performance Grain_Size->Device_Performance

Caption: Key parameters influencing TBP thin-film morphology and device performance.

References

  • Dartois, E., et al. (2022). Desorption of polycyclic aromatic hydrocarbons by cosmic rays - Implications for PAH inventories under TMC-1 dense cloud conditions. Astronomy & Astrophysics, 662, A27. [Link]

  • Bharti, D. (2015). can someone help me with organic Thin Film Electrical Characterization Troubleshooting? ResearchGate. [Link]

  • Liu, C., et al. (2014). Organic Field-Effect Transistors by a Solvent Vapor Annealing Process. Journal of Nanoscience and Nanotechnology, 14(2), 1476-1493. [Link]

  • Lee, W. H., et al. (2005). Conducting AFM and 2D GIXD Studies on Pentacene Thin Films. Journal of the American Chemical Society, 127(33), 11574-11575. [Link]

  • Othman, M. I. H., et al. (2022). Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance. Polymers, 14(6), 1133. [Link]

  • Stellacci, F., et al. (2009). Solvent vapor annealing of an insoluble molecular semiconductor. Physical Chemistry Chemical Physics, 11(34), 7412-7417. [Link]

  • Klauk, H. (2015). Performance and processability of organic field effect transistors. CORE. [Link]

  • Glinyshkin, A. P., et al. (2025). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. International Journal of Molecular Sciences, 26(23), 11509. [Link]

  • ResearchGate. (n.d.). a AFM image of a pentacene thin film deposited by vacuum evaporation b... ResearchGate. [Link]

  • Wang, Z., et al. (2021). Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. Chemosensors, 9(1), 12. [Link]

  • Nielsen, C., et al. (2015). Best Practices for Reporting Organic Field Effect Transistor Device Performance. Chemistry of Materials, 27(13), 4547-4553. [Link]

  • Odabasi, M., et al. (2006). Deposition of polycyclic aromatic hydrocarbons (PAHs) and their mass transfer coefficients determined at a trafficked site. Atmospheric Environment, 40(33), 6333-6343. [Link]

  • Lee, S. S., et al. (2010). Polymorphism in pentacene thin films on SiO2 substrate. Applied Physics Letters, 96(4), 043305. [Link]

  • DiPietro, R. S., et al. (2023). Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistors with Ideal Electrical Characteristics. ACS Applied Materials & Interfaces, 15(4), 5649-5658. [Link]

  • Glinyshkin, A. P., et al. (2025). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. International Journal of Molecular Sciences, 26(23), 11509. [Link]

  • DeLongchamp, D. M., et al. (2007). Significant dependence of morphology and charge carrier mobility on substrate surface chemistry in high performance polythiophene semiconductor films. Applied Physics Letters, 90(5), 052104. [Link]

  • Kalkan, A. K., et al. (1998). Effects of Deposition Parameters on Crystallization of Pecvd Amorphous Silicon Films. MRS Proceedings, 507, 933. [Link]

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Technical Support Center: Overcoming Aggregation of Tribenzo[de,kl,rst]pentaphene in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with Tribenzo[de,kl,rst]pentaphene and related large polycyclic aromatic hydrocarbons (PAHs). Aggregation in solution is a common yet significant hurdle that can impact experimental reproducibility, obscure spectroscopic data, and hinder the formulation of effective therapeutics. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying principles governing the solubility and aggregation of these complex molecules.

Introduction: The Challenge of π-π Stacking

Tribenzo[de,kl,rst]pentaphene is a large, planar, and highly conjugated molecule. These structural features, while responsible for its unique photophysical and electronic properties, also promote strong intermolecular π-π stacking interactions. In solution, these non-covalent forces drive the molecules to self-assemble into aggregates, which can precipitate, leading to inaccurate concentration measurements and a loss of the desired molecularly dissolved species. Understanding and controlling this aggregation is paramount for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Tribenzo[de,kl,rst]pentaphene solution appears cloudy, or I see precipitate forming over time. What is happening?

This is a classic sign of aggregation and precipitation. The concentration of your solution likely exceeds the solubility limit of Tribenzo[de,kl,rst]pentaphene in the chosen solvent, or the solvent is not optimal for this molecule.

Q2: How can I visually inspect for aggregation?

Shine a laser pointer through your solution in a dark room. If you see a distinct beam path (the Tyndall effect), it indicates the presence of light-scattering aggregates. A true molecular solution will not scatter light in this manner.

Q3: My UV-Vis absorbance spectrum looks broad and ill-defined. Is this related to aggregation?

Yes, aggregation significantly alters the electronic environment of the molecule, often leading to a broadening of absorption bands and a shift in the maximum absorbance wavelength (λmax). For many large PAHs, the formation of H-aggregates results in a blue-shift (hypsochromic shift) of the main absorption band.[1]

Q4: I am not getting a clear 1H NMR spectrum; the peaks are broad and poorly resolved. Why?

Aggregation leads to a distribution of chemical environments and restricted molecular tumbling in solution, which results in significant line broadening in NMR spectra. This can obscure the fine details of your molecule's structure.

In-Depth Troubleshooting Guides

Issue 1: Poor Solubility and Precipitate Formation

The first line of defense against aggregation is selecting an appropriate solvent system. While unsubstituted large PAHs like hexa-peri-hexabenzocoronene are known to be poorly soluble in many common organic solvents, certain solvents are more effective at solvating these large aromatic systems.[2][3]

Recommended Solvents for Tribenzo[de,kl,rst]pentaphene and Analogues:

Based on studies of similarly large PAHs such as dibenzo[hi,st]ovalene and hexa-peri-hexabenzocoronene, the following solvents are recommended for initial trials.[4][5][6]

SolventRationale
o-DichlorobenzeneHigh boiling point and aromatic nature facilitate solvating large PAHs.
1,2,4-TrichlorobenzeneSimilar to o-dichlorobenzene, with a good balance of polarity and dispersibility.
Cyclohexyl Pyrrolidone (CHP)A good solvent for hexabenzocoronene, suggesting its potential for other large PAHs.[5][6]
1-ChloronaphthaleneIts naphthalene core can interact favorably with the PAH structure.
1-BromonaphthaleneSimilar to 1-chloronaphthalene, offering good solvating power.

Experimental Workflow for Solvent Screening:

Solvent_Screening cluster_0 Step 1: Small-Scale Solubility Test cluster_1 Step 2: Quantitative Analysis A Weigh small, equal amounts of Tribenzo[de,kl,rst]pentaphene into separate vials B Add a fixed volume of each test solvent A->B C Vortex and sonicate for a set time B->C D Visually inspect for dissolution C->D E Prepare saturated solutions in promising solvents D->E Select best solvents F Filter to remove undissolved solid E->F G Determine concentration via UV-Vis spectroscopy F->G

Caption: Workflow for selecting an optimal solvent.

Issue 2: Concentration-Dependent Aggregation

Even in a good solvent, aggregation can occur as the concentration increases. It is crucial to determine the critical aggregation concentration (CAC) for your experimental conditions.

Protocol for Determining Critical Aggregation Concentration using UV-Vis Spectroscopy:

  • Prepare a concentrated stock solution of Tribenzo[de,kl,rst]pentaphene in your chosen solvent.

  • Perform serial dilutions to create a range of concentrations (e.g., from 10-4 M to 10-7 M).

  • Acquire the UV-Vis absorption spectrum for each concentration.

  • Plot the absorbance at λmax versus concentration. A deviation from linearity in the Beer-Lambert plot indicates the onset of aggregation.

  • Analyze spectral shifts. A noticeable blue or red shift in λmax at higher concentrations is a strong indicator of aggregation.[1]

Aggregation_Detection Monomer Monomeric Species (Low Concentration) SharpPeak Sharp, well-defined UV-Vis peaks Monomer->SharpPeak LinearBeer Linear Beer-Lambert Plot Monomer->LinearBeer Aggregate Aggregated Species (High Concentration) BroadPeak Broad, shifted UV-Vis peaks Aggregate->BroadPeak NonlinearBeer Non-linear Beer-Lambert Plot Aggregate->NonlinearBeer

Caption: Spectroscopic indicators of aggregation.

Issue 3: Persistent Aggregation Despite Dilution

In some cases, aggregates can be kinetically trapped and may not readily dissociate upon dilution. In such scenarios, active disaggregation methods are required.

Protocol for Disaggregation using Sonication:

Sonication provides the energy required to break up π-stacked aggregates.

  • Prepare your solution of Tribenzo[de,kl,rst]pentaphene in a suitable solvent.

  • Use a bath sonicator or a probe sonicator. For sensitive molecules, a bath sonicator is gentler.

  • Sonicate for short intervals (e.g., 5-10 minutes) and allow the solution to cool in between to prevent solvent evaporation and thermal degradation.

  • Monitor the progress by taking aliquots and measuring the UV-Vis spectrum. Disaggregation is indicated by a sharpening of the absorption bands and a return to the expected λmax of the monomeric species.

Issue 4: Aggregation in Mixed Solvent Systems or During Formulation

When working with mixed solvents, for example, during the preparation of formulations for biological assays, the addition of a poorer solvent can induce aggregation. The use of surfactants can help to stabilize the dispersed molecules.

Using Surfactants to Prevent Aggregation:

Surfactants such as Triton X-100 can be used to create micelles that encapsulate the hydrophobic PAH molecules, preventing their aggregation.[7]

Recommended Starting Concentrations for Triton X-100:

While the optimal concentration is system-dependent, a starting point for using Triton X-100 in organic or mixed-solvent systems is typically above its critical micelle concentration (CMC), often in the range of 0.01% to 0.1% (v/v).

Experimental Protocol for Surfactant Stabilization:

  • Prepare a stock solution of the surfactant in your chosen solvent.

  • Add the surfactant stock solution to your Tribenzo[de,kl,rst]pentaphene solution to achieve the desired final surfactant concentration.

  • Gently mix the solution. Sonication can be used if necessary to aid in micelle formation and encapsulation.

  • Verify the absence of aggregates using UV-Vis spectroscopy or dynamic light scattering (DLS).

Advanced Characterization of Aggregation

For a more in-depth understanding of the aggregation state of your Tribenzo[de,kl,rst]pentaphene solution, the following techniques are recommended:

  • Fluorescence Spectroscopy: Aggregation often leads to fluorescence quenching or the appearance of new, red-shifted emission bands corresponding to excimers. A decrease in the fluorescence quantum yield with increasing concentration is a strong indicator of aggregation.[8]

  • 1H NMR Spectroscopy: The formation of π-stacked aggregates results in an upfield (lower ppm) shift of the aromatic proton signals due to the ring current effect of neighboring molecules. This can be a powerful tool to probe the onset and nature of aggregation.[9][10][11]

  • Dynamic Light Scattering (DLS): DLS can directly measure the size of particles in solution. The presence of particles in the nanometer to micrometer range confirms the existence of aggregates.

Concluding Remarks

Overcoming the aggregation of Tribenzo[de,kl,rst]pentaphene in solution is a multi-faceted challenge that requires a systematic approach. By carefully selecting solvents, controlling concentration, and employing disaggregation techniques like sonication and surfactant stabilization, researchers can ensure the integrity of their solutions and obtain reliable, reproducible data. The spectroscopic techniques outlined in this guide provide a robust toolkit for diagnosing and troubleshooting aggregation issues, ultimately enabling the successful application of this fascinating molecule in your research and development endeavors.

References

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  • Chen, Q., Wang, D., Baumgarten, M., Schollmeyer, D., Müllen, K., & Narita, A. (2019). Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene: Efficient Synthesis via Photochemical Cyclodehydroiodination, Optoelectronic Properties, and Single-Molecule Spectroscopy. ResearchGate. [Link]

  • K. Müllen, et al. (2020). Six-fold C–H borylation of hexa-peri-hexabenzocoronene. Beilstein Journal of Organic Chemistry, 16, 553-558. [Link]

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  • Gierschner, J., et al. (2018). (a) Normalized UV-vis absorption spectra and (b) fluorescence spectra... ResearchGate. [Link]

  • D. A. S. D. Santos, et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Molecules, 23(3), 702. [Link]

  • Zhang, L., et al. (2019). Molecular dynamics simulation of polycyclic aromatic hydrocarbons solubilization and distribution mechanisms in Triton X-100 micelles for environmental remediation. ResearchGate. [Link]

  • Ito, S., et al. (2014). Peripheral Functionalization of Hexa-peri-hexabenzocoronene through Ir-catalyzed C-H Borylation. J. Am. Chem. Soc., 136(42), 14838-14841. [Link]

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Validation & Comparative

A Comparative Guide to Tribenzo[de,kl,rst]pentaphene and Benzo[rst]pentaphene in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the dynamic field of organic electronics, the molecular design of semiconductor materials is a critical determinant of device performance. Among the vast landscape of polycyclic aromatic hydrocarbons (PAHs), Tribenzo[de,kl,rst]pentaphene and Benzo[rst]pentaphene have emerged as intriguing candidates for application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This guide provides a comprehensive comparison of these two molecular platforms, synthesizing available experimental data to inform material selection and guide future research. While Benzo[rst]pentaphene and its derivatives have been the subject of more extensive investigation, the inherent photophysical properties of Tribenzo[de,kl,rst]pentaphene suggest a promising, albeit less explored, frontier.

Molecular Architecture: A Tale of Two Geometries

The fundamental difference between Tribenzo[de,kl,rst]pentaphene and Benzo[rst]pentaphene lies in their molecular topology, which dictates their electronic properties and solid-state packing.

Tribenzo[de,kl,rst]pentaphene , also known under the trivial name Terrylene, is a larger, more extended PAH comprised of five fused benzene rings.[1] Its planar and highly conjugated structure results in strong fluorescence, a property that has garnered interest for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[1]

Benzo[rst]pentaphene (BPP) , on the other hand, is a smaller, triangular-shaped PAH.[2] Its unique geometry, combining both zigzag and armchair edges, influences its electronic structure and has been a platform for extensive derivatization to fine-tune its properties for specific applications.[2]

cluster_0 Molecular Structures Tribenzo[de,kl,rst]pentaphene Benzo[rst]pentaphene

Caption: Molecular structures of Tribenzo[de,kl,rst]pentaphene and Benzo[rst]pentaphene.

Synthesis Strategies: Building the Backbones

The accessibility of these molecules through efficient synthetic routes is paramount for their widespread application.

Tribenzo[de,kl,rst]pentaphene (Terrylene): The synthesis of the terrylene core was first reported by E. Clar in 1948.[3] More contemporary methods often involve the synthesis of terrylene tetracarboxydiimide (TDI) derivatives, which offer improved solubility and processability.[3] These syntheses can be challenging due to the extended π-system and potential for side reactions. A general approach involves the coupling of smaller aromatic precursors followed by oxidative cyclodehydrogenation.

Benzo[rst]pentaphene (BPP): The synthesis of BPP was first described in 1922 and has since been refined.[2] A common modern approach is the “dehydrative π-extension (DPEX)” reaction.[2] Functionalized BPP derivatives are often prepared through bromination of the BPP core followed by cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents.[2][4] This modular approach allows for systematic tuning of the molecule's electronic and physical properties.

cluster_0 General Synthesis Workflow start Precursor Molecules coupling Coupling Reactions (e.g., Suzuki, Yamamoto) start->coupling cyclodehydrogenation Oxidative Cyclodehydrogenation coupling->cyclodehydrogenation purification Purification cyclodehydrogenation->purification final_product Final PAH Core purification->final_product

Caption: A generalized synthetic workflow for polycyclic aromatic hydrocarbons.

Photophysical and Electrochemical Properties: A Comparative Analysis

The optoelectronic behavior of these molecules is at the heart of their function in semiconductor devices.

Tribenzo[de,kl,rst]pentaphene (Terrylene) Derivatives: The parent terrylene is known for its strong fluorescence.[1] However, for semiconductor applications, derivatives like terrylene diimides (TDIs) are more relevant due to their enhanced processability and tunable electronic levels. TDIs exhibit strong absorption in the visible and near-infrared regions, making them attractive as acceptors in organic solar cells.[5] They also possess good electron affinities and can exhibit high charge carrier mobilities.[6]

Benzo[rst]pentaphene (BPP): Pristine BPP exhibits a relatively low photoluminescence quantum yield (PLQY) of around 13%.[7] This has been attributed to symmetry-forbidden electronic transitions. However, through dimerization to form 5,5′-bibenzo[rst]pentaphene (BBPP) or by functionalization with electron-donating groups, the PLQY can be significantly enhanced to over 70%.[7] Functionalization also allows for the tuning of its frontier molecular orbital energy levels. Electrochemical studies on BPP derivatives have shown that bulky side groups can stabilize the radical ions formed during charge transport.[3]

PropertyTribenzo[de,kl,rst]pentaphene (Terrylene) Derivatives (TDIs)Benzo[rst]pentaphene (BPP) and Derivatives
Absorption Strong in visible and near-infraredTunable with derivatization
Emission Strong fluorescenceLow PLQY for pristine BPP, enhanced with derivatization
Electron Affinity Good, suitable as n-type materialModulated by substituents
Ionization Potential Modulated by substituentsSuitable as p-type material

Performance in Organic Semiconductor Devices

The ultimate test of these materials lies in their performance within electronic devices.

Tribenzo[de,kl,rst]pentaphene (Terrylene) Derivatives in OFETs and OPVs: While data on the parent terrylene is scarce, its diimide derivatives (TDIs) have shown promise. Twisted TDI derivatives have been used as non-fullerene acceptors in organic solar cells, achieving power conversion efficiencies (PCEs) of up to 3.64%.[6] Bay-functionalized TDIs have also been investigated as electron acceptors, leading to PCEs of 5.10% in solution-processed solar cells.[8] The strong intermolecular π-π stacking of TDI derivatives is beneficial for charge transport in OFETs.[3]

Benzo[rst]pentaphene (BPP) in Organic Electronics: BPP derivatives have demonstrated utility as hole-selective contacts in inverted perovskite solar cells. These materials have been reported to exhibit higher photostability and mobility compared to more conventional hole-transporting materials in this specific device architecture.[9] The ability to functionalize the BPP core allows for the optimization of its energy levels to match other materials in a device stack, thereby improving charge extraction and overall efficiency.

Device TypeMoleculeKey Performance MetricReference
Organic Solar Cell Twisted Terrylene Diimide (BTDI3)PCE: 3.64%[6]
Organic Solar Cell Bay-functionalized Terrylene Diimide (ph-TDI)PCE: 5.10%[8]
Perovskite Solar Cell Self-Anchoring Benzo[rst]pentaphene (SA-BPP)High photostability and mobility as hole-selective contact[9]

Experimental Protocols

Synthesis of Benzo[rst]pentaphene (BPP):

A reported synthesis involves the "dehydrative π-extension (DPEX)" reaction.[2] A general procedure for the functionalization of BPP is as follows:

  • Bromination: BPP is treated with N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane to afford 5-bromobenzo[rst]pentaphene.[4]

  • Suzuki-Miyaura Coupling: The bromo-BPP is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base to introduce the desired functional group.[4]

Fabrication of a Generic Organic Field-Effect Transistor (OFET):

A common device architecture is the bottom-gate, top-contact configuration.

  • Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide layer (acting as the gate dielectric) is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the crystallinity of the organic semiconductor and reduce charge trapping.

  • Organic Semiconductor Deposition: The organic semiconductor (e.g., a BPP or TDI derivative) is deposited onto the treated dielectric surface, typically by thermal evaporation under high vacuum or from solution via spin-coating.

  • Source/Drain Electrode Deposition: Gold source and drain electrodes are then thermally evaporated onto the organic semiconductor layer through a shadow mask.

  • Annealing: The completed device is often annealed to improve the morphology of the organic film and the contact at the electrode-semiconductor interface.

cluster_0 OFET Fabrication Workflow substrate Substrate Cleaning surface_treatment Dielectric Surface Treatment substrate->surface_treatment semiconductor_deposition Organic Semiconductor Deposition surface_treatment->semiconductor_deposition electrode_deposition Source/Drain Electrode Deposition semiconductor_deposition->electrode_deposition annealing Annealing electrode_deposition->annealing characterization Device Characterization annealing->characterization

Caption: A typical workflow for the fabrication of a bottom-gate, top-contact OFET.

Conclusion and Future Outlook

The comparison between Tribenzo[de,kl,rst]pentaphene and Benzo[rst]pentaphene in the realm of organic semiconductors reveals a story of established potential versus nascent promise. Benzo[rst]pentaphene has proven to be a versatile platform, with its derivatives showing tangible success in enhancing the performance of solar cells. The synthetic accessibility and the ease of functionalization make it a strong candidate for further development as a p-type material.

Tribenzo[de,kl,rst]pentaphene, particularly in the form of its diimide derivatives, presents a compelling case for exploration as an n-type semiconductor. Its strong absorption in the longer wavelength region and potential for high charge carrier mobility are highly desirable for organic solar cells. However, the lack of extensive research on the parent molecule and a broader range of its derivatives in electronic devices represents a significant knowledge gap.

Future research should focus on a more direct comparison of these two molecular systems within the same device architectures. The synthesis and characterization of novel Tribenzo[de,kl,rst]pentaphene derivatives with tailored electronic properties are crucial to unlocking their full potential. For Benzo[rst]pentaphene, the exploration of its charge transport properties in OFETs and its application in a wider range of organic electronic devices are promising avenues for continued investigation. Ultimately, a deeper understanding of the structure-property relationships in both these systems will undoubtedly contribute to the advancement of next-generation organic semiconductors.

References

  • Clar, E. (1948). Terrylene: Synthesis, Modifications, and Multifaceted Applications. This is a conceptual reference based on the provided search results, a direct link to the original 1948 paper was not found.
  • Solvent-tunable exciton-charge transfer mixed state enhances emission of functionalized benzo[rst]pentaphene through symmetry br. (n.d.). Retrieved January 27, 2026, from [Link]

  • Terrylene: Synthesis, Modifications, and Multifaceted Applications. (2026). PubMed. Retrieved January 27, 2026, from [Link]

  • Solvent-tunable exciton-charge transfer mixed state enhances emission of functionalized benzo[rst]pentaphene through symmetry breaking | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterizations of 5,5′-Bibenzo[rst]pentaphene with Axial Chirality and Symmetry‐Breaking Charge Transfer. (2022). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterizations of 5,5′-Bibenzo[rst]pentaphene with Axial Chirality and Symmetry-Breaking Charge Transfer. (2022). Wiley Online Library. Retrieved January 27, 2026, from [Link]

  • (PDF) Synthesis and Characterizations of 5,5′‐Bibenzo[rst]pentaphene with Axial Chirality and Symmetry‐Breaking Charge Transfer. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Helical π‐Extended Terrylene Diimide Dimer Based on Ring‐Fused Ethylene Bridge for Organic Solar Cells | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Benzo[rst]pentaphene derivatives as building blocks for 2D material with intense ECL emission. (n.d.). Phantoms Foundation. Retrieved January 27, 2026, from [Link]

  • Benzo[rst]pentaphene derivatives as building blocks for 2D material with intense ECL emission. (n.d.). Phantoms Foundation. Retrieved January 27, 2026, from [Link]

  • (PDF) Direct synthesis of polyaromatic chains of tribenzopentaphene copolymers through cyclodehydrogenation of their poly-tetraphenylbenzene precursors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Solvent-tunable exciton-charge transfer mixed state enhances emission of functionalized benzo[rst]pentaphene through symmetry breaking. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • Ultrafast dynamics and charge transfer at hybrid organic-inorganic interface. Ultrafast optical properties at hybrid terrylene-WS2 interface. (n.d.). MPG.PuRe. Retrieved January 27, 2026, from [Link]

  • Terrylene: Synthesis, Modifications, and Multifaceted Applications | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and characterizations of highly luminescent 5-isopropoxybenzo[rst]pentaphene. (n.d.). Beilstein Journals. Retrieved January 27, 2026, from [Link]

  • Practical Syntheses of Terrylene Chromophores from Naphthalene and Perylene Building Blocks | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Near-infrared electron acceptors based on terrylene diimides for organic solar cells. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • Twisted terrylene dyes: synthesis and application in organic solar cells. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved January 27, 2026, from [Link]

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A Senior Application Scientist's Guide to Tuning the Photophysical Properties of Tribenzo[de,kl,rst]pentaphene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of molecular photophysical properties is paramount for applications ranging from bioimaging to photosensitizers. Tribenzo[de,kl,rst]pentaphene, a fascinating polycyclic aromatic hydrocarbon (PAH), offers a rigid and highly conjugated core, making it an excellent scaffold for the development of novel functional materials.[1] Its inherent fluorescence and electronic characteristics can be meticulously modulated through the strategic introduction of substituents.[1]

This guide provides an in-depth comparison of how different substituents impact the photophysical properties of the Tribenzo[de,kl,rst]pentaphene core. We will delve into the underlying electronic effects and provide supporting experimental data to offer a clear understanding of the structure-property relationships.

The Tribenzo[de,kl,rst]pentaphene Core: A Foundation for Photonic Materials

Tribenzo[de,kl,rst]pentaphene, also known as benzo[rst]pentaphene (BPP), is a planar PAH composed of five fused benzene rings. This extensive π-conjugation gives rise to its characteristic absorption and emission in the visible region of the electromagnetic spectrum, as well as notable thermal and photophysical properties.[1] However, the parent BPP molecule possesses a relatively modest photoluminescence quantum yield (PLQY), which can be a limiting factor for applications requiring high emission efficiency. The strategic placement of substituents on this core can dramatically alter its electronic landscape, thereby fine-tuning its photophysical behavior.

The Influence of Substituents: A Comparative Analysis

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly perturb the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the Tribenzo[de,kl,rst]pentaphene core. This, in turn, affects the absorption and emission wavelengths, as well as the quantum yield and fluorescence lifetime.

Electron-Donating Groups: Enhancing Luminescence

Electron-donating groups generally increase the electron density of the π-system, leading to a destabilization (raising) of the HOMO level more significantly than the LUMO level. This results in a smaller HOMO-LUMO gap and, consequently, a red-shift (bathochromic shift) in both the absorption and emission spectra. More importantly, certain EDGs can dramatically enhance the fluorescence quantum yield.

A notable example is the introduction of an isopropoxy (-OiPr) group to the BPP core. The BPP-OiPr derivative exhibits a significantly enhanced PLQY of 73%, a substantial improvement from the 13% of the pristine BPP.[2] This enhancement is attributed to the electron-donating nature of the alkoxy group, which increases the radiative decay rate.

Similarly, the functionalization of BPP with two bis(methoxyphenyl)amino (MeOPA) groups, which are strong electron donors, leads to a derivative (BPP-MeOPA) with improved absorption and emission properties. This substitution breaks the symmetry of the BPP core, which can influence the transition dipole moment and further enhance fluorescence.

G cluster_EDG Electron-Donating Group Effects BPP_Core Tribenzo[de,kl,rst]pentaphene Core HOMO_Up HOMO Energy Level Increases BPP_Core->HOMO_Up LUMO_Slight_Up LUMO Energy Level Slightly Increases BPP_Core->LUMO_Slight_Up EDG Electron-Donating Group (e.g., -OiPr, -N(PhOMe)2) EDG->BPP_Core Gap_Decrease HOMO-LUMO Gap Decreases HOMO_Up->Gap_Decrease Gap_decrease Gap_decrease LUMO_Slight_Up->Gap_decrease Red_Shift Red Shift in Absorption & Emission Gap_Decrease->Red_Shift PLQY_Increase Increased PLQY Red_Shift->PLQY_Increase

Figure 1: Influence of electron-donating groups on BPP.

Electron-Withdrawing Groups: Modulating Electronic Properties

Conversely, electron-withdrawing groups decrease the electron density of the π-system, stabilizing (lowering) both the HOMO and LUMO levels. Typically, the LUMO is stabilized more than the HOMO, which can also lead to a red-shift in the absorption and emission spectra.

An interesting case is the oxidation of BPP to benzo[rst]pentaphene-5,8-dione (BPP-dione). The introduction of the two carbonyl groups, which are electron-withdrawing, results in a PLQY of 62%.[2] This derivative also displays an intramolecular charge-transfer (ICT) character, which can be a desirable property for various applications, including sensing and nonlinear optics.

G cluster_EWG Electron-Withdrawing Group Effects BPP_Core Tribenzo[de,kl,rst]pentaphene Core LUMO_Down LUMO Energy Level Decreases BPP_Core->LUMO_Down HOMO_Slight_Down HOMO Energy Level Slightly Decreases BPP_Core->HOMO_Slight_Down EWG Electron-Withdrawing Group (e.g., =O, -CN, -NO2) EWG->BPP_Core Gap_Decrease HOMO-LUMO Gap Decreases LUMO_Down->Gap_Decrease HOMO_Slight_Down->Gap_Decrease Red_Shift Red Shift in Absorption & Emission Gap_Decrease->Red_Shift ICT_Character Induction of ICT Character Red_Shift->ICT_Character

Figure 2: Influence of electron-withdrawing groups on BPP.

Quantitative Comparison of Substituted Tribenzo[de,kl,rst]pentaphene Derivatives

The following table summarizes the key photophysical data for pristine BPP and its substituted derivatives, providing a clear comparison of the impact of different functional groups.

CompoundSubstituent(s)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)
BPP None~450, 480~510, 5400.13[2]
BPP-OiPr 5-isopropoxy~460, 490~520, 5500.73[2]
BPP-dione 5,8-dione~475~5800.62[2]

Note: Absorption and emission maxima are approximate values and can vary depending on the solvent and measurement conditions.

Experimental Protocols for Photophysical Characterization

To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are crucial. Below are step-by-step methodologies for key measurements.

Steady-State Absorption and Emission Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the Tribenzo[de,kl,rst]pentaphene derivatives in a spectroscopic grade solvent (e.g., toluene, dichloromethane). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to minimize inner-filter effects.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectra using a dual-beam spectrophotometer. Use a matched cuvette containing the pure solvent as a reference.

  • Emission Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum. Ensure that the emission is corrected for the wavelength-dependent sensitivity of the detector.

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_f = 0.95) are common standards.

  • Absorbance Matching: Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Fluorescence Measurement: Record the corrected fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the corrected emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.

G cluster_protocol Fluorescence Quantum Yield Measurement Workflow Start Start Prepare_Solutions Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) Start->Prepare_Solutions Measure_Absorbance Record UV-Vis Absorption Spectra Prepare_Solutions->Measure_Absorbance Measure_Emission Record Corrected Fluorescence Spectra Measure_Absorbance->Measure_Emission Integrate_Spectra Integrate Emission Spectra Measure_Emission->Integrate_Spectra Plot_Data Plot Integrated Intensity vs. Absorbance Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield Using Comparative Formula Plot_Data->Calculate_QY End End Calculate_QY->End

Figure 3: Workflow for relative quantum yield determination.

Conclusion and Future Outlook

The Tribenzo[de,kl,rst]pentaphene core is a versatile platform for the design of novel photofunctional materials. This guide has demonstrated that the strategic introduction of substituents can profoundly influence its photophysical properties. Electron-donating groups, such as isopropoxy and bis(methoxyphenyl)amino, have been shown to significantly enhance the fluorescence quantum yield, making these derivatives promising candidates for applications in organic light-emitting diodes (OLEDs) and bio-imaging. Conversely, electron-withdrawing functionalities, exemplified by the dione derivative, can induce intramolecular charge-transfer character, opening avenues for their use in sensors and other electronic devices.

Future research should focus on expanding the library of substituted Tribenzo[de,kl,rst]pentaphene derivatives, particularly with a wider range of electron-withdrawing groups, to establish a more comprehensive understanding of the structure-property relationships. The synthesis and characterization of derivatives with substituents at different positions on the core will also provide deeper insights into the regiochemical effects on the photophysical behavior. Such systematic studies will undoubtedly unlock the full potential of this remarkable PAH scaffold for a diverse array of scientific and technological applications.

References

  • ResearchGate. Photophysics of 3-Substituted Benzanthrones: Substituent and Solvent Control of Intersystem Crossing. [Link]

  • RSC Publishing. Synthesis, photophysics, ion detection and DFT investigation of novel cyano-substituted red-light chromophores with a triphenylamine donor. [Link]

  • ResearchGate. Photophysical Properties of the Electron-Deficient Phosphorus Corroles Bearing meso -Fluorophenyl Substituents. [Link]

  • ResearchGate. Theoretical Study on Photophysical Properties of Twisted D-A interaction TPA-BSM derivatives. [Link]

  • PubMed. Photophysical investigation of cyano-substituted terrylenediimide derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and characterizations of highly luminescent 5-isopropoxybenzo[rst]pentaphene. [Link]

  • MDPI. Synthesis, Photoswitching Behavior and Nonlinear Optical Properties of Substituted Tribenzo[a,d,g]coronene. [Link]

  • MDPI. Synthesis of Cyano-Substituted Conjugated Polymers for Photovoltaic Applications. [Link]

  • ResearchGate. 3-Amino-4-cyano-5-arylphthalimides: Synthesis, structures and photophysical properties. [Link]

  • ResearchGate. Synthesis, Photophysics, Ion Detection and DFT Investigation of Novel Cyano-substituted Red-light Chromophores with Triphenylamine Donor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.